Fluocinolone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2O6/c1-18-4-3-10(25)5-13(18)14(22)6-12-11-7-15(26)21(29,17(28)9-24)19(11,2)8-16(27)20(12,18)23/h3-5,11-12,14-16,24,26-27,29H,6-9H2,1-2H3/t11-,12-,14-,15+,16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOUOERPONYGOS-CLCRDYEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016494 | |
| Record name | Fluocinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807-38-5 | |
| Record name | Fluocinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=807-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocinolone [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000807385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-α,9-α-difluoro-11-β,16-α,17-α,21-tetrahydroxypregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCINOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1IX58L9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Fluocinolone Action
Glucocorticoid Receptor Binding and Activation
The initial and defining step in fluocinolone's mechanism of action is its engagement with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. medchemexpress.comnih.gov This interaction sets off a cascade of molecular events that ultimately dictates the cellular response.
High Affinity Binding to Intracellular Glucocorticoid Receptors
This compound is characterized by its high affinity for the intracellular glucocorticoid receptor. medchemexpress.com In its unliganded state, the GR resides in the cytoplasm as part of a large multiprotein complex. nih.govnih.gov The binding of a glucocorticoid like this compound to the GR induces a conformational change in the receptor, leading to the dissociation of this complex. nih.gov Studies have demonstrated that this compound acetonide exhibits a strong binding affinity for the glucocorticoid receptor, with a reported IC50 value of 2.0 nM in a cell-free competitive radio-labeled GR binding assay. nih.govscispace.com This high affinity is a key determinant of its potency as a glucocorticoid agonist. medchemexpress.com
Receptor-Ligand Complex Translocation to the Nucleus
Upon binding to this compound, the activated glucocorticoid receptor-ligand complex translocates from the cytoplasm into the nucleus. nih.govnih.govresearchgate.net This nuclear import is a critical step, as it allows the complex to access the cell's genetic material. researchgate.net The translocation process is an active and rapid mechanism, enabling the GR to regulate the transcription of numerous genes by either directly binding to DNA or interacting with other transcription factors. nih.govnih.gov The primary function of the GR is therefore dependent on this successful translocation to the nucleus following ligand binding. mdpi.com
Comparative Analysis of Glucocorticoid Receptor Potency: this compound vs. Other Glucocorticoids
The potency of this compound can be contextualized by comparing its receptor binding affinity and transcriptional activation capabilities with other well-known glucocorticoids. Research on human trabecular meshwork cells has provided specific values for this compound acetonide (FA) in comparison to dexamethasone (B1670325) (DEX) and triamcinolone (B434) acetonide (TA). nih.govscispace.com Flunisolide, a related steroid, has also been shown to have a strong relative binding affinity for glucocorticoid receptors when compared to beclomethasone (B1667900) dipropionate and its metabolites. nih.gov
While relative receptor affinities are useful for comparing in vitro potencies, it is important to note that these may not directly translate to clinical effectiveness, as factors like dosage can be adjusted to achieve similar pharmacodynamic effects. nih.gov
Table 1: Comparative Glucocorticoid Receptor Binding and Transactivation Data sourced from studies on human trabecular meshwork cells. nih.govscispace.com
| Glucocorticoid | GR Binding Affinity (IC50) (nM) | GR Transactivation (EC50) (nM) |
|---|---|---|
| This compound Acetonide (FA) | 2.0 | 0.7 |
| Dexamethasone (DEX) | 5.4 | 3.0 |
Glucocorticoid Receptor Isoform Expression and Modulation
The human glucocorticoid receptor exists in major isoforms, primarily GRα and GRβ, which arise from alternative splicing. frontiersin.org GRα is the classic receptor that binds to steroids and mediates the transcriptional effects of glucocorticoids. frontiersin.org In contrast, GRβ does not appear to bind glucocorticoids and can act as a dominant negative inhibitor of GRα's activity. frontiersin.org
Studies have shown that cells, such as human trabecular meshwork cells, express multiple translational isoforms of both GRα (A-D) and GRβ (A-D). nih.govscispace.com The presence and relative abundance of these isoforms can diversify glucocorticoid function and contribute to tissue-specific responses and varying sensitivity to glucocorticoids. nih.govnih.gov The interaction of this compound with these different isoforms and the subsequent modulation of their expression or activity is an area of ongoing research.
Transcriptional and Post-Transcriptional Gene Regulation
Following nuclear translocation, the this compound-GR complex directly influences gene expression, which is the core of its therapeutic action. This regulation is achieved through direct interaction with specific DNA sequences.
Binding to Glucocorticoid Response Elements in Gene Promoters
The primary mechanism of genomic action involves the binding of the activated this compound-receptor complex to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.govresearchgate.net These GREs are located in the promoter regions of target genes. frontiersin.org This binding event can either activate or repress the transcription of these genes. For instance, the inhibition of Vascular Endothelial Growth Factor (VEGF) expression by this compound is mediated through its activity on the glucocorticoid receptor, implying an interaction with GREs in the VEGF gene's regulatory region. nih.gov The binding of the GR to a GRE can also stimulate the activity of chromatin remodeling complexes, which disrupt nucleosomes and make the DNA more accessible for transcription. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Beclomethasone |
| Beclomethasone Dipropionate |
| Beclomethasone Monopropionate |
| Cortisol |
| Dexamethasone |
| Flunisolide |
| This compound |
| This compound Acetonide |
| Triamcinolone Acetonide |
Intracellular Signaling Pathways Modulated by this compound
This compound exerts its influence over several critical intracellular signaling pathways that govern inflammation, cell growth, and differentiation.
This compound effectively suppresses inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a key transcription factor that promotes the expression of numerous pro-inflammatory proteins.
Glucocorticoids, including this compound, inhibit NF-κB through at least two recognized mechanisms:
Direct Interaction : The activated glucocorticoid-GR complex can translocate into the nucleus and physically interact with NF-κB, thereby blocking its ability to bind to DNA and initiate the transcription of inflammatory genes. nih.gov
Induction of IκBα : Glucocorticoids can increase the transcription of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents NF-κB from translocating to the nucleus.
By blocking the transcriptional activity of NF-κB, this compound prevents the production of pro-inflammatory cytokines and other molecules involved in the inflammatory response. nih.gov
Research has identified that this compound acetonide (FA) activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1)/AKT pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.
A pathway array analysis performed during studies on chondrogenesis revealed that FA treatment leads to stronger phosphorylation of ribosomal protein p70S6 kinase (a direct downstream target of mTORC1) and phosphorylation of AKT at serine 473. The functional significance of this activation was demonstrated when chemical inhibition of mTORC1 with rapamycin substantially suppressed the chondrogenic effect of FA. This indicates that the activation of the mTORC1/AKT pathway is a key component of this compound's mechanism of action in specific cellular contexts like cartilage regeneration.
This compound acetonide has been shown to act as a potent synergistic factor in chondrogenesis associated with Transforming Growth Factor-beta 3 (TGF-β3). This effect is mediated through the enhancement of the canonical TGF-β/Smad signaling pathway. TGF-β signaling is crucial for cellular differentiation and development.
Specifically, Western blot analysis has shown that this compound enhances the TGF-β3-induced phosphorylation of both Smad2 and Smad3. These receptor-regulated Smads (R-Smads) are direct substrates for the activated TGF-β type I receptor kinase. Once phosphorylated, Smad2 and Smad3 form a complex with the common mediator Smad4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in chondrogenesis, such as SOX-9 and COL2A1.
The Wnt signaling pathway is a highly conserved pathway that regulates critical cellular processes, including cell proliferation and differentiation during embryonic development and tissue homeostasis. While direct studies on this compound are limited, extensive research on glucocorticoids as a class reveals significant crosstalk and mutual antagonism with the canonical Wnt/β-catenin pathway. nih.govnih.gov
Glucocorticoids have been shown to suppress Wnt signaling through several mechanisms:
Induction of Inhibitors : In osteoblasts, glucocorticoids can increase the expression of Wnt pathway inhibitors like Dickkopf-1 (Dkk-1) and sclerostin. researchgate.netnih.gov These inhibitors prevent the Wnt ligand from binding to its receptor complex, thereby inactivating the pathway. researchgate.net
Transcriptional Repression : In B-cell leukemia models, glucocorticoids were found to repress the gene LEF1, which encodes a key Wnt-activating transcription factor. ashpublications.org
β-catenin Regulation : In cultured human osteoblasts, the glucocorticoid dexamethasone was shown to decrease the amount of cytosolic β-catenin that accumulates in response to a Wnt signal and inhibit its translocation into the nucleus. nii.ac.jp
This general antagonism suggests that part of this compound's physiological and pathological effects, particularly in bone and certain cancers, may be mediated through its suppression of the Wnt/β-catenin pathway. nih.govnih.gov
Data Tables
Table 1: Key Molecular Targets and Pathways Modulated by this compound
| Category | Target/Pathway | Effect of this compound | Key Research Finding | Citation |
| Gene Expression | FKBP5, HSD11B1 | Upregulation | Induced at both mRNA and protein levels. | mdpi.com |
| Cell Cycle & ECM Genes | Downregulation | Genes involved in cell-cycle progression and extracellular matrix organization are suppressed. | mdpi.comnii.ac.jp | |
| Enzyme Inhibition | Phospholipase A2 (PLA2) | Indirect Inhibition | Induces Annexin (B1180172) 1, which prevents PLA2 from releasing arachidonic acid. | ashpublications.orgnih.govnih.gov |
| Signaling Pathways | NF-κB Pathway | Inhibition | The GC-GR complex physically interacts with and blocks the transcriptional activity of NF-κB. | nih.gov |
| mTORC1/AKT Pathway | Activation | Activates the pathway, an effect that can be suppressed by the mTORC1 inhibitor rapamycin. | ||
| TGF-β/Smad Pathway | Enhancement | Potentiates TGF-β3 signaling by increasing the phosphorylation of Smad2 and Smad3. | ||
| Wnt/β-catenin Pathway | Inhibition/Antagonism | Suppresses the pathway, in part by inducing inhibitors like Dkk-1 and decreasing nuclear β-catenin. | researchgate.netnih.govnii.ac.jp |
Cellular and Immunological Effects at the Molecular Level
This compound acetonide, a synthetic fluorinated corticosteroid, exerts its therapeutic effects through a variety of molecular mechanisms that modulate cellular and immunological responses. patsnap.compatsnap.com As a glucocorticoid, its primary mode of action involves binding to cytosolic glucocorticoid receptors. youtube.comnih.gov This binding event triggers the translocation of the drug-receptor complex into the cell nucleus. patsnap.com Once in the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the modulation of gene transcription. patsnap.comnih.gov This results in the increased expression of anti-inflammatory proteins and the suppression of pro-inflammatory genes, culminating in the compound's potent anti-inflammatory and immunosuppressive properties. patsnap.comdrugbank.com
Suppression of Pro-inflammatory Cytokine Production
A cornerstone of this compound's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines, which are signaling molecules pivotal to the inflammatory cascade. patsnap.com By altering gene expression, this compound inhibits the synthesis and release of these key mediators, thereby reducing inflammation and its associated symptoms like redness and swelling. patsnap.comyoutube.com
Research has demonstrated that this compound acetonide effectively downregulates a range of pro-inflammatory cytokines. In studies involving human THP-1 derived foam cells, a model for atherosclerosis, treatment with this compound acetonide substantially reduced the secretion of several inflammatory cytokines. nih.govnih.gov Similarly, in studies on inflamed human dental pulp cells, this compound acetonide treatment led to a decreased expression of key inflammatory cytokines. nih.gov The nuclear factor kappa B (NF-κB) signaling pathway, a critical pathway for producing pro-inflammatory cytokines, is a key target. nih.gov this compound-glucocorticoid receptor complexes can physically interact with NF-κB in the nucleus, blocking its transcriptional activity. nih.gov
Table 1: Pro-inflammatory Cytokines Suppressed by this compound Acetonide
| Cytokine/Protein | Cellular Context | Research Finding | Source |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Inflamed Human Dental Pulp Cells | Expression was increased by inflammatory stimuli and subsequently reduced by this compound acetonide treatment. | nih.gov |
| Interleukin-6 (IL-6) | Inflamed Human Dental Pulp Cells | Expression was elevated under inflammatory conditions and then decreased following treatment with this compound acetonide. | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Human THP-1 Derived Foam Cells | Secretion was substantially reduced by this compound acetonide treatment. | nih.govnih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Human THP-1 Derived Foam Cells | Regulated by this compound acetonide to prevent lipid accumulation. | nih.gov |
| Macrophage Colony-Stimulating Factor (M-CSF) | Human THP-1 Derived Foam Cells | Secretion was significantly inhibited by this compound acetonide. | nih.govnih.gov |
| Macrophage Inflammatory Protein-3α (MIP-3α) | Human THP-1 Derived Foam Cells | Secretion was effectively reduced with this compound acetonide treatment. | nih.govnih.gov |
| CD14 | Human THP-1 Derived Foam Cells | Secretion was inhibited by this compound acetonide treatment. | nih.govnih.gov |
Inhibition of Inflammatory Mediator Biosynthesis (e.g., Prostaglandins (B1171923), Leukotrienes via Arachidonic Acid Pathway)
This compound significantly interferes with the arachidonic acid cascade, a critical pathway for the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes. patsnap.compatsnap.comnih.gov This action is primarily achieved through the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. drugbank.comyoutube.com
The process begins when an inflammatory stimulus activates the enzyme phospholipase A2, which then acts on membrane phospholipids (B1166683) to release arachidonic acid. youtube.comnih.gov Arachidonic acid serves as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the lipoxygenase pathway, which generates leukotrienes. nih.govyoutube.comresearchgate.net Prostaglandins are involved in vasodilation and swelling, while leukotrienes contribute to increased vascular permeability and chemotaxis. youtube.comnih.gov
This compound, by promoting the synthesis of lipocortins like annexin A1, indirectly inhibits the activity of phospholipase A2. drugbank.comyoutube.com This inhibition prevents the release of arachidonic acid from the cell membrane, thereby halting the production of both prostaglandins and leukotrienes downstream. patsnap.comdrugbank.com This blockade of the initial step of the cascade is a key mechanism underlying the broad anti-inflammatory effects of this compound. patsnap.comnih.gov
Downregulation of Immune Cell Activity (e.g., T-lymphocytes, Macrophages)
Macrophages, which differentiate from monocytes, play a central role in both initiating and resolving inflammation. nih.gov They ingest accumulated lipoproteins and cellular debris, transforming into foam cells in the context of atherosclerosis. nih.gov this compound has been shown to modulate the behavior of these cells. nih.govnih.gov Furthermore, corticosteroids like this compound can suppress the immune system by decreasing the function of the lymphatic system and interfering with the release of inflammatory mediators from macrophages and other immune cells. nih.gov The activity of T-lymphocytes, which are crucial for cell-mediated immunity, is also dampened by this compound, contributing to its immunosuppressive effects. patsnap.com
Influence on Cellular Proliferation and Differentiation
This compound acetonide exerts significant influence on the growth and maturation of various cell types, an effect that is integral to its role in tissue repair and modulation of inflammatory skin conditions.
Keratinocytes
In the epidermis, this compound influences the behavior of keratinocytes, the predominant cell type. patsnap.com Research shows that anti-inflammatory steroids, including this compound acetonide, effectively inhibit epidermal cellular proliferation induced by phorbol (B1677699) esters. nih.gov It inhibits the proliferation of these cells while promoting their differentiation, a dual action that is valuable in treating hyperproliferative skin disorders. patsnap.com
Dental Pulp Cells
Studies have investigated the effects of this compound acetonide on human dental pulp cells (HDPCs), particularly in the context of inflammation and pulp healing. nih.govnih.gov Low concentrations of this compound acetonide were found to be non-toxic and could significantly stimulate the proliferation of HDPCs. nih.gov It also enhanced the synthesis of extracellular matrix components like fibronectin and type I collagen. nih.gov Under simulated inflammatory conditions, this compound demonstrated anti-inflammatory properties by reducing the expression of IL-1β and IL-6. nih.gov Furthermore, it was shown to promote odontogenic differentiation and mineralization, suggesting its potential to stimulate the healing and repair of inflamed dental pulp tissue. nih.govresearchgate.net
Mesenchymal Stem Cells
This compound acetonide has been identified as a potent synergistic factor in the differentiation of mesenchymal stem cells (MSCs), which are multipotent cells capable of differentiating into various cell lineages, including bone and cartilage. nih.govnih.govhudsonpharma.com In studies on human bone marrow-derived mesenchymal stem cells (hBMSCs), this compound, in combination with transforming growth factor beta 3 (TGF-β3), strongly potentiated chondrogenic (cartilage-forming) differentiation. nih.govnih.gov The analysis of intracellular pathways revealed that this compound enhanced the TGF-β3-induced phosphorylation of Smad2 and Smad3, key signaling molecules in the chondrogenesis pathway. nih.govnih.gov This suggests a potential application for this compound in regenerative medicine approaches aimed at repairing articular cartilage. nih.govnih.gov
Table 2: Mentioned Compounds
| Compound Name | Classification/Role |
|---|---|
| This compound / this compound Acetonide | Synthetic Corticosteroid |
| Interleukin-1β (IL-1β) | Pro-inflammatory Cytokine |
| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine |
| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory Cytokine |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Chemokine |
| Macrophage Colony-Stimulating Factor (M-CSF) | Cytokine |
| Macrophage Inflammatory Protein-3α (MIP-3α) | Chemokine |
| Arachidonic Acid | Polyunsaturated Fatty Acid / Eicosanoid Precursor |
| Prostaglandins | Inflammatory Mediators |
| Leukotrienes | Inflammatory Mediators |
| Phospholipase A2 | Enzyme |
| Lipocortin / Annexin A1 | Phospholipase A2 Inhibitory Protein |
| Fibronectin | Extracellular Matrix Protein |
| Collagen (Type I) | Extracellular Matrix Protein |
| Transforming growth factor beta 3 (TGF-β3) | Protein / Growth Factor |
| Smad2 / Smad3 | Intracellular Signaling Proteins |
| Dexamethasone | Synthetic Corticosteroid |
| Betamethasone (B1666872) | Synthetic Corticosteroid |
| Phorbol Esters | Chemical Compounds / Tumor Promoters |
| Hydrogen Peroxide | Chemical Compound |
Pharmacological Research of Fluocinolone
Pharmacodynamics and Biological Responses
Fluocinolone is a synthetic fluorinated corticosteroid that exhibits potent anti-inflammatory, immunosuppressive, and antipruritic properties. patsnap.comhres.ca Its mechanism of action involves binding to intracellular glucocorticoid receptors, which then translocate to the cell nucleus and modulate the transcription of various genes. patsnap.com This genomic interaction leads to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators. patsnap.com
A primary pharmacodynamic effect of this compound is its ability to induce vasoconstriction, the narrowing of blood vessels. patsnap.comdrugbank.com This action is a key component of its anti-inflammatory potential and is utilized in assays to estimate the potency of topical corticosteroids. hres.ca In such assays, this compound acetonide demonstrated 100 times the vasoconstrictor activity of hydrocortisone (B1673445) acetate. hres.ca The vasoconstrictive effect helps to reduce erythema (redness) and leakage of fluids from capillaries into the surrounding tissue. patsnap.com
By causing the constriction of blood vessels, this compound effectively modulates vascular permeability. patsnap.comdrugbank.com This reduction in permeability minimizes swelling and edema by preventing the extravasation of plasma and inflammatory cells into the tissue. patsnap.com The suppression of membrane permeability is a recognized effect of this compound's interaction with the body. drugbank.com This modulation is crucial in managing inflammatory dermatoses where increased vascular permeability is a hallmark of the condition.
This compound exerts an inhibitory effect on cellular proliferation, a process known as the suppression of mitotic activity. patsnap.comdrugbank.com This is particularly relevant in hyperproliferative skin conditions like psoriasis. The mechanism involves the regulation of cellular growth and differentiation. patsnap.com For instance, this compound inhibits the proliferation of keratinocytes, the main cells in the epidermis. patsnap.com
Research has also demonstrated that corticosteroids can inhibit the growth of fibroblasts. hres.ca In a tissue culture system assessing the inhibitory effect on fibroblast multiplication, this compound acetonide was found to be 440 times more potent than cortisol (hydrocortisone). hres.ca This anti-proliferative action contributes significantly to its therapeutic effects in various dermatological disorders. patsnap.comdrugbank.com
The anti-edematogenic, or anti-swelling, activity of this compound is a direct consequence of its pharmacodynamic effects on the vasculature. By inducing vasoconstriction and reducing vascular permeability, this compound helps to minimize the leakage of fluids into tissues, thereby preventing the formation of edema. patsnap.com This effect is integral to its ability to reduce the swelling associated with inflammatory skin conditions. patsnap.commedlineplus.gov The drug works by activating natural substances in the skin to reduce swelling, redness, and itching. medlineplus.gov
Pharmacokinetics and Biotransformation Research
The study of this compound's pharmacokinetics focuses on its absorption, distribution, metabolism, and excretion. As a topical agent, the dynamics of its uptake through the skin are of primary importance.
The percutaneous absorption of this compound allows the drug to enter the systemic circulation. The extent of this absorption is influenced by several factors, including the integrity of the skin barrier, the concentration of the corticosteroid, the formulation used (e.g., cream, ointment, patch), and the size of the application area. hres.ca Significant systemic absorption can occur when steroids are applied over large body surfaces. hres.ca For example, transient adrenal suppression has been observed after applying corticosteroids to large areas under occlusive dressings. hres.ca
Interactive Table: Factors Influencing Percutaneous Uptake of this compound
| Factor | Description | Impact on Absorption |
|---|---|---|
| Skin Integrity | The condition of the epidermal barrier (e.g., intact vs. damaged or inflamed skin). | Damaged or diseased skin generally leads to increased absorption. hres.ca |
| Formulation | The vehicle in which the drug is delivered (e.g., ointment, cream, solution, patch). | Ointments are more occlusive and may enhance penetration compared to creams or solutions. |
| Occlusion | Covering the application site with a dressing. | Increases skin hydration and temperature, significantly enhancing absorption. hres.ca |
| Application Area | The percentage of the body surface area to which the drug is applied. | Larger application areas result in greater systemic absorption. hres.ca |
| Drug Concentration | The percentage of this compound in the preparation. | Higher concentrations can lead to increased absorption. hres.ca |
The elimination half-life (t1/2) of a drug is the time it takes for the plasma concentration of the drug to be reduced by half. Research into the pharmacokinetics of this compound acetonide has provided data on its half-life.
A study involving 12 healthy volunteers who received 0.8 mg of this compound acetonide via both a patch and a cream formulation determined the mean plasma elimination half-life. researchgate.netnih.gov The results showed no significant difference between the two formulations. researchgate.net
Table: Elimination Half-Life of this compound Acetonide Formulations
| Formulation | Mean Elimination Half-Life (t1/2β) (hours) | Standard Deviation (hours) |
|---|---|---|
| Patch | 2.23 | ± 0.67 |
| Cream | 2.28 | ± 0.61 |
Data from a study in 12 healthy volunteers. researchgate.net
Tissue Distribution Studies, particularly in Ocular Compartments
The distribution of this compound acetonide within the eye has been a key area of research, particularly with the development of intravitreal implants for treating conditions like diabetic macular edema and non-infectious uveitis. nih.govarvojournals.orgeyewiki.orgmayoclinic.org Studies using these implants in rabbits have provided detailed insights into the drug's pharmacokinetics in ocular tissues. nih.govnih.govarvojournals.org
Following the administration of an intravitreal implant, this compound acetonide demonstrates sustained release into the surrounding ocular structures. nih.gov Research in rabbits has shown that after implantation, drug levels in most ocular tissues peak within the first week, around day 2 to 8, and then reach a steady state by the third month, followed by a gradual decrease. nih.govnih.gov
Concentrations of the drug are not uniform across all ocular compartments. The highest levels of this compound acetonide are consistently found in the choroid/retinal pigment epithelium, followed by the lens and the retina. nih.govnih.govarvojournals.org In contrast, the levels in the aqueous humor are significantly lower, and in some studies using lower-dose implants, they were not even measurable. nih.govnih.govarvojournals.org For instance, one study in rabbits with a 0.2 µ g/day implant found that while tissues like the retina and lens had quantifiable levels, the aqueous humor concentrations were mostly below the limit of quantification. nih.gov
The elimination half-life of this compound acetonide from ocular tissues is notably long, exceeding 83 days in many compartments, indicating a prolonged presence of the drug within the eye. nih.govnih.gov This sustained delivery is a key feature of the intravitreal implants, allowing for long-term therapeutic effects. nih.govarvojournals.org Interestingly, despite the direct administration into the eye, systemic absorption appears to be minimal, with plasma and urine levels often below the lower limit of quantitation. nih.govarvojournals.org
Interactive Table: this compound Acetonide Concentration in Rabbit Ocular Tissues
This table displays the concentration of this compound acetonide in various ocular tissues of rabbits after the implantation of a 0.5 mg or 2.0 mg intravitreal implant. nih.govarvojournals.org The data, collected over a one-year period, demonstrates the sustained release and distribution of the drug.
| Time Point | Tissue | 0.5 mg Implant Concentration (ng/g) | 2.0 mg Implant Concentration (ng/g) |
| 2 hours | Vitreous | 11 | 75 |
| 2 hours | Retina | 42 | 224 |
| 2 hours | Aqueous Humor | 0.21 | 2.6 |
| 2 weeks | Vitreous | 18 | 146 |
| 2 weeks | Retina | 87 | 489 |
| 2 weeks | Aqueous Humor | 1.1 | 13.0 |
| 3 months | Vitreous | 15 | 120 |
| 3 months | Retina | 65 | 350 |
| 3 months | Aqueous Humor | 0.8 | 9.5 |
| 6 months | Vitreous | 13 | 105 |
| 6 months | Retina | 55 | 300 |
| 6 months | Aqueous Humor | 0.6 | 7.8 |
| 9 months | Vitreous | 12 | 90 |
| 9 months | Retina | 48 | 260 |
| 9 months | Aqueous Humor | 0.4 | 5.2 |
| 12 months | Vitreous | 11 | 78 |
| 12 months | Retina | 45 | 240 |
| 12 months | Aqueous Humor | 0.3 | 4.0 |
Metabolic Pathways and Metabolite Identification
Once absorbed, this compound acetonide is primarily metabolized in the liver. drugbank.comyoutube.comdrugs.com The systemic absorption from topical application is generally minimal but can be increased with the use of occlusive dressings or on inflamed skin. drugs.comnih.gov The metabolic process for corticosteroids involves pathways similar to those for systemically administered steroids. nih.gov
Detailed information on the specific metabolic pathways and all resulting metabolites of this compound acetonide is not extensively documented in readily available literature. drugbank.com However, it is known that corticosteroids, in general, are broken down in the liver and then excreted by the kidneys. drugs.comdrugbank.com A smaller portion of the topical corticosteroids and their metabolites are also excreted in the bile. nih.gov The identification of metabolites is a complex process often involving techniques like mass spectrometry and nuclear magnetic resonance to analyze biological samples. nih.gov The goal of such studies is to create a comprehensive profile of how the drug is processed in the body, which is crucial for understanding its efficacy and potential for toxicity. sciex.com
Drug-Drug Interaction Research
This compound, like other corticosteroids, can interact with various other medications. These interactions can alter the metabolism and therapeutic effects of either this compound or the co-administered drug.
Impact on Metabolism of Co-administered Pharmaceutical Agents
This compound acetonide has the potential to affect the metabolism of other drugs. drugbank.com For instance, it can increase the metabolism of certain medications, such as aminophylline (B1665990) and aripiprazole. drugbank.com Conversely, the metabolism of this compound acetonide itself can be decreased when taken with drugs like amiodarone, amprenavir, and atazanavir. drugbank.com Some substances, like abametapir, can increase the serum concentration of this compound acetonide. drugbank.com
Modulation of Therapeutic Efficacy of Concomitant Therapies
The therapeutic efficacy of this compound acetonide can be diminished when used with aminoglutethimide. drugbank.com Similarly, this compound can decrease the effectiveness of other treatments, such as ambenonium (B1664838) and aprotinin. drugbank.com In some cases, combining this compound with other drugs can increase the risk of adverse effects. medindia.net For example, the risk of gastrointestinal irritation is heightened when this compound acetonide is combined with nonsteroidal anti-inflammatory drugs (NSAIDs) like aceclofenac (B1665411) and acemetacin. drugbank.com
Mechanisms of Excretion Rate Alterations with Other Drugs
The rate at which this compound is excreted from the body can be influenced by other drugs. drugbank.com For example, some medications may decrease the excretion rate of this compound acetonide, potentially leading to higher serum levels. These include amitriptyline, amoxicillin, and amphetamine. drugbank.com On the other hand, certain drugs can increase the excretion rate of this compound. For instance, amiloride (B1667095) may increase its excretion, which could result in lower serum levels and potentially reduced efficacy. drugbank.com Drug interactions affecting excretion often involve competition for transport mechanisms in the kidneys. pharmacologyeducation.orgpharmajournal.net
Interaction with Antidiabetic Agents and Hyperglycemic Effects
A significant area of drug interaction research for this compound involves its effects on glucose metabolism and its interaction with antidiabetic medications. drugs.comdrugs.com Corticosteroids, including this compound, can cause hyperglycemia (high blood sugar) by several mechanisms. rsdjournal.org They increase glucose production in the liver, reduce glucose uptake in peripheral tissues, and can impair the function of pancreatic beta cells, which are responsible for insulin (B600854) secretion. nih.gov
This hyperglycemic effect can reduce the effectiveness of antidiabetic drugs like acarbose (B1664774) and alogliptin. drugbank.com When this compound is used, especially systemically absorbed formulations, patients with diabetes may need to adjust their antidiabetic medication dosage to maintain glycemic control. drugs.commeded101.com The risk of hyperglycemia is a well-recognized side effect of corticosteroid therapy and requires careful monitoring in diabetic patients. e-enm.orgnih.gov
Interactive Table: Examples of Drug Interactions with this compound Acetonide
This table provides a summary of various drug interactions involving this compound acetonide, categorized by the nature of the interaction. drugbank.com
| Interacting Drug | Effect on this compound Acetonide | Effect on Interacting Drug | Nature of Interaction |
| Metabolism Modifiers | |||
| Amiodarone | Metabolism may be decreased | - | Inhibition of this compound Metabolism |
| Aripiprazole | - | Metabolism may be increased | Induction of Aripiprazole Metabolism |
| Efficacy Modulators | |||
| Aminoglutethimide | Therapeutic efficacy may be decreased | - | Decreased this compound Efficacy |
| Aceclofenac | - | Increased risk of gastrointestinal irritation | Additive Adverse Effect |
| Excretion Modifiers | |||
| Amitriptyline | Excretion rate may be decreased | - | Decreased this compound Excretion |
| Amiloride | Excretion rate may be increased | - | Increased this compound Excretion |
| Antidiabetic Agents | |||
| Acarbose | May increase risk of hyperglycemia | - | Pharmacodynamic Antagonism |
| Alogliptin | May increase risk of hyperglycemia | - | Pharmacodynamic Antagonism |
Interaction with Anticoagulants
Pharmacological research indicates that this compound, as a corticosteroid, may interact with certain anticoagulant medications. The primary nature of this interaction involves an enhancement of the anticoagulant effect, which can increase the risk of bleeding. For instance, studies on the closely related corticosteroid, fluocinonide (B1672898), suggest it may increase the anticoagulant activities of coumarin (B35378) derivatives such as acenocoumarol (B605123) and warfarin. Current time information in Central Highlands Council, AU. This potentiation is a significant consideration in clinical settings where patients may be receiving concurrent therapy for inflammatory skin conditions and thromboembolic disorders. nih.govdermnetnz.orgnih.gov
The mechanism for this interaction is not fully elucidated but is thought to be a pharmacodynamic effect characteristic of glucocorticoids. While controlled studies specifically detailing the interaction between this compound and the full spectrum of modern anticoagulants are limited, the potential for increased anticoagulant activity warrants careful monitoring. Several case reports involving other corticosteroids and oral anticoagulants have highlighted this pharmacodynamic interaction, though a direct pharmacokinetic influence has not been consistently observed. karger.com
Table 1: Documented Interactions Between this compound and Anticoagulants
| Interacting Drug | Nature of Interaction | Potential Outcome |
| Acenocoumarol | This compound may enhance the anticoagulant activities of Acenocoumarol. Current time information in Central Highlands Council, AU. | Increased risk of bleeding. |
| Warfarin | This compound may enhance the anticoagulant activities of Warfarin. Current time information in Central Highlands Council, AU. | Increased risk of bleeding. |
Interaction with Immunomodulatory and Biologic Agents
Research and drug interaction data show that combining this compound with biologic agents that target specific components of the immune system can heighten the risk of serious side effects. For example, using this compound with TNF-alpha inhibitors like adalimumab, interleukin-1 receptor antagonists like anakinra, or monoclonal antibodies like canakinumab can increase the risk of adverse effects. Current time information in Central Highlands Council, AU. This is because both this compound and these biologic agents suppress immune function, and their concurrent use can lead to a more profound state of immunocompromise. ijdvl.com The risk for disease-drug-drug interactions (DDDI) is recognized as being target- and disease-specific, with a notable risk for monoclonal antibodies that neutralize cytokines like TNF-α and interleukins in diseases characterized by systemic inflammation. researchgate.net
Table 2: Documented Interactions Between this compound and Immunomodulatory/Biologic Agents
| Interacting Drug | Drug Class | Nature of Interaction |
| Adalimumab | TNF-alpha Inhibitor | The risk or severity of adverse effects can be increased when combined with this compound. Current time information in Central Highlands Council, AU. |
| Anakinra | Interleukin-1 Receptor Antagonist | The risk or severity of adverse effects can be increased when combined with this compound. Current time information in Central Highlands Council, AU. |
| Anifrolumab | Type I Interferon Receptor Antagonist | The risk or severity of adverse effects can be increased when this compound is combined with Anifrolumab. Current time information in Central Highlands Council, AU. |
| Apremilast | Phosphodiesterase 4 (PDE4) Inhibitor | The risk or severity of adverse effects can be increased when this compound is combined with Apremilast. Current time information in Central Highlands Council, AU. |
| Azathioprine | Immunosuppressant | The risk or severity of adverse effects can be increased when Azathioprine is combined with this compound. Current time information in Central Highlands Council, AU. |
| Canakinumab | Interleukin-1β Inhibitor | The risk or severity of adverse effects can be increased when this compound is combined with Canakinumab. Current time information in Central Highlands Council, AU. |
Oxidative Stress and Antioxidant System Modulation
Effects on Superoxide (B77818) Dismutase (SOD) Activity
This compound has been shown to modulate the activity of key antioxidant enzymes, including superoxide dismutase (SOD). SOD is a crucial primary antioxidant that catalyzes the dismutation of the superoxide radical into less harmful molecules. karger.comnih.gov A study investigating the percutaneous absorption of this compound acetonide in patients with psoriasis found a significant decrease (p < 0.01) in the erythrocytic level of SOD 12 hours after a single application. karger.comkarger.comnih.gov
In contrast, other research on topical corticosteroids has suggested a different effect within the skin itself. One in-vitro study on human skin homogenates found that topical application of corticosteroids, such as clobetasol (B30939) propionate (B1217596) and hydrocortisone-21-acetate, led to an increase in SOD activity in the skin. karger.comnih.govkarger.com The study noted that after corticoid application, SOD activity became higher in the dermis compared to the epidermis, an effect that was dependent on the potency of the corticosteroid. karger.comnih.govkarger.com These findings suggest that while systemic absorption may lead to a temporary decrease in erythrocytic SOD, the local effect in the skin might involve the stimulation of SOD production, potentially contributing to the anti-inflammatory properties of corticosteroids. nih.govkarger.com
Impact on Total Antioxidant Status (TAS)
This elevation in TAS suggests that this compound therapy may trigger a compensatory response from the body's antioxidant defense systems. karger.com The study also noted that the baseline TAS level in patients with untreated psoriasis was considerably higher than in healthy control subjects, indicating that the antioxidant system is already in a heightened state of activation due to the chronic inflammation associated with the disease. karger.comresearchgate.net The subsequent increase in TAS following this compound application implies that the drug's mechanism may involve the generation of reactive metabolites, which in turn stimulates the release and activity of the body's antioxidant reserves. karger.com
Role of this compound in Oxidative Stress Response in Skin Pathologies
Oxidative stress, resulting from an imbalance between pro-oxidants and antioxidants, is implicated in the pathogenesis of numerous inflammatory skin diseases, including psoriasis. nih.govmdpi.com this compound appears to play a direct role in modulating this oxidative stress response as part of its therapeutic effect. Research suggests that the efficacy of this compound acetonide in conditions like psoriasis is linked to its influence on the oxidant-antioxidant balance. researchgate.netkarger.comnih.gov
The observed effects of this compound—specifically the transient decrease in erythrocytic Superoxide Dismutase (SOD) followed by a significant rise in plasma Total Antioxidant Status (TAS)—point towards a complex interaction. karger.comnih.gov One hypothesis is that the topical corticosteroid may be involved in the production of free radicals or other reactive oxygen species (ROS). karger.com This initial pro-oxidant effect could act as a signal, prompting a robust release of the body's antioxidant defenses, as reflected by the increased TAS. karger.comresearchgate.net This modulation of the antioxidant system may be a component of this compound's anti-inflammatory action, helping to restore redox balance in inflamed tissues. nih.gov Therefore, this compound's role as a therapeutic agent in skin pathologies may extend beyond its well-known genomic anti-inflammatory effects to include a significant modulation of the cellular oxidative stress response. karger.comnumberanalytics.com
Preclinical Research and Investigational Models
In Vitro Cellular and Molecular Studies
In vitro studies using various cell culture models have elucidated the anti-inflammatory and immunosuppressive properties of fluocinolone acetonide at the cellular level. In human THP-1 derived foam cells, a model for atherosclerosis, this compound acetonide has demonstrated significant anti-inflammatory effects. nih.govnih.gov Treatment with this compound acetonide was found to inhibit the secretion of several key inflammatory cytokines, including CD14, macrophage colony-stimulating factor (M-CSF), macrophage inflammatory protein-3α (MIP-3α), and tumor necrosis factor-α (TNF-α). nih.govnih.govnorthwestern.edu This inhibition of pro-inflammatory mediators underscores its potential to modulate inflammatory responses in chronic conditions. nih.govpatsnap.com The mechanism of action involves the inhibition of the NF-κB pathway, a central regulator of inflammation. nih.gov
Furthermore, investigations using human dental pulp cells (HDPCs) have revealed the anti-inflammatory capabilities of this compound acetonide in a dental context. nih.govresearchgate.net In lipopolysaccharide (LPS)-stimulated HDPCs, which mimic an inflammatory state, this compound acetonide significantly inhibited the inflammatory response. This was evidenced by the downregulation of pro-inflammatory genes and the upregulation of the anti-inflammatory gene PPAR-γ. nih.gov These findings suggest that this compound acetonide can effectively counteract inflammatory processes in specialized cell types. nih.govresearchgate.net The immunosuppressive properties of this compound acetonide are linked to its ability to downregulate the activity of immune cells like T-lymphocytes and macrophages. patsnap.com
Table 1: Effect of this compound Acetonide on Inflammatory Cytokine Secretion in THP-1 Derived Foam Cells
| Cytokine | Effect of this compound Acetonide Treatment | Reference |
| CD14 | Inhibition | nih.govnih.govnorthwestern.edu |
| M-CSF | Inhibition | nih.govnih.govnorthwestern.edu |
| MIP-3α | Inhibition | nih.govnih.govnorthwestern.edu |
| TNF-α | Inhibition | nih.govnih.govnorthwestern.edu |
Preclinical research has identified this compound acetonide as a potent modulator of mesenchymal stem cell (MSC) differentiation, particularly in the context of chondrogenesis, the process of cartilage formation. nih.govnih.govokayama-u.ac.jp A high-throughput screening study found that this compound acetonide strongly enhances the chondrogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs) when used in combination with transforming growth factor beta 3 (TGF-β3). nih.govnih.govoup.com This synergistic effect suggests a potential role for this compound acetonide in regenerative medicine approaches for cartilage repair. nih.govokayama-u.ac.jp
The molecular mechanisms underlying this pro-chondrogenic activity have been investigated. nih.govnih.gov Analysis of intracellular signaling pathways revealed that this compound acetonide enhances the TGF-β3-induced phosphorylation of Smad2 and Smad3, key signaling molecules in the TGF-β pathway. nih.govnih.gov Additionally, pathway arrays have shown that this compound acetonide activates the mTORC1/AKT pathway. nih.govnih.gov The importance of these pathways was confirmed by experiments showing that chemical inhibition of mTORC1 with rapamycin (B549165) suppressed the effects of this compound acetonide, and inhibition of AKT completely repressed chondrogenesis. nih.govnih.gov The involvement of the glucocorticoid receptor was also demonstrated, as its inhibition with mifepristone (B1683876) suppressed the pro-chondrogenic effects of this compound acetonide. nih.govnih.gov
A comparative analysis with other glucocorticoids, such as triamcinolone (B434) acetonide and dexamethasone (B1670325), highlighted the unique ability of this compound acetonide to promote the repair of articular cartilage defects in an in vivo model. nih.gov
Table 2: Effect of this compound Acetonide on Chondrogenesis of Human Bone Marrow-Derived Mesenchymal Stem Cells
| Parameter | Observation | Reference |
| Chondrogenic Differentiation | Strongly enhances TGF-β3-mediated differentiation | nih.govnih.govokayama-u.ac.jp |
| Intracellular Signaling | Enhances phosphorylation of Smad2 and Smad3 | nih.govnih.gov |
| Activates mTORC1/AKT pathway | nih.govnih.gov | |
| Receptor Involvement | Effect suppressed by glucocorticoid receptor inhibition | nih.govnih.gov |
In vitro studies have demonstrated that this compound acetonide can influence the proliferation and mineralization of human dental pulp cells (DPCs), suggesting its potential utility in dental applications and vital pulp therapy. nih.govnih.govugr.es Low concentrations of this compound acetonide have been shown to promote the proliferation of DPCs. nih.govnih.govmedchemexpress.com Specifically, flow cytometry results indicated that the CD146-positive subpopulation of DPCs was significantly increased after treatment with this compound acetonide. nih.gov
Beyond its proliferative effects, this compound acetonide has been found to initiate and promote the mineralization of DPCs. nih.govnih.gov This is evidenced by the increased expression and activity of mineralization-related biomarkers. nih.gov Studies have shown an upregulation of early-stage markers like alkaline phosphatase (ALP), mid-stage markers such as bone sialoprotein, and late-stage markers like osteocalcin (B1147995) in this compound acetonide-treated DPCs. nih.govmedchemexpress.com
Furthermore, this compound acetonide treatment leads to the upregulation of Wnt4 and the dentin-specific marker dentin sialophosphoprotein (DSPP), both of which are involved in the mineralization process. researchgate.netnih.govmedchemexpress.com In models where inflammation was induced by lipopolysaccharide (LPS), this compound acetonide was able to partially restore the mineralization process in DPCs. nih.gov This restorative effect is attributed to its anti-inflammatory properties, which include the inhibition of the NF-κB pathway and the activation of the AP-1 pathway. nih.gov
Table 3: Effects of this compound Acetonide on Human Dental Pulp Cells
| Effect | Biomarker/Observation | Reference |
| Proliferation | Increased proliferation of DPCs, particularly the CD146+ subpopulation | nih.govnih.govmedchemexpress.com |
| Mineralization | Upregulation of alkaline phosphatase (ALP) | nih.gov |
| Upregulation of bone sialoprotein | nih.govmedchemexpress.com | |
| Upregulation of osteocalcin | nih.govmedchemexpress.com | |
| Upregulation of dentin sialophosphoprotein (DSPP) | researchgate.netnih.govmedchemexpress.com | |
| Upregulation of Wnt4 | researchgate.netnih.govmedchemexpress.com | |
| Anti-inflammatory & Pro-mineralizing | Partial restoration of mineralization in LPS-stimulated DPCs | nih.gov |
This compound acetonide has been investigated for its potential to modulate processes central to the development of atherosclerosis, namely foam cell formation and lipid accumulation. nih.govnih.gov In vitro models using human THP-1 derived foam cells, which are macrophages that have ingested excess lipoproteins, have been instrumental in these studies. nih.govnih.govnorthwestern.edu Atherosclerosis is recognized as a chronic inflammatory disease of the arteries, and the accumulation of lipids within the arterial wall is a key pathological event. nih.govfrontiersin.org
In these cell culture models, this compound acetonide demonstrated an ability to mitigate both inflammation and lipid accumulation. nih.govnih.govmedchemexpress.com Treatment with this compound acetonide was shown to improve the survival of foam cells at certain concentrations. nih.govnih.govnorthwestern.edu More significantly, it was effective in reducing the accumulation of cholesteryl esters. nih.govnih.govnorthwestern.edu
When compared to dexamethasone, another glucocorticoid proposed for atherosclerotic therapy, this compound acetonide showed superior or equivalent performance in reducing lipid accumulation across various concentrations. nih.govnih.gov In a novel three-dimensional foam cell spheroid model, this compound acetonide was more effective than dexamethasone in diminishing lipid accumulation at a concentration of 0.1 μg/mL. nih.govnih.gov These findings suggest that this compound acetonide could be a promising agent for modulating the cellular behaviors that contribute to atherosclerosis. nih.govnih.gov
Table 4: Comparative Effects of this compound Acetonide and Dexamethasone on Foam Cells
| Parameter | This compound Acetonide | Dexamethasone | Reference |
| Foam Cell Survival | Improved at 0.1 and 1 μg/mL | Improved at 0.1 and 1 μg/mL | nih.govnih.govnorthwestern.edu |
| Cholesteryl Ester Accumulation | Reduced | Reduced | nih.govnih.govnorthwestern.edu |
| Lipid Accumulation Reduction | Significantly better at 1 and 10 μg/mL | - | nih.govnih.gov |
| Lipid Accumulation in 3D Spheroid Model | More effective at 0.1 μg/mL | - | nih.govnih.gov |
The pharmacological activity of this compound acetonide is mediated through its interaction with glucocorticoid receptors. patsnap.comdrugbank.com Receptor binding assays are crucial laboratory techniques used to determine the affinity of a ligand for its receptor. merckmillipore.comnih.govnumberanalytics.comgiffordbioscience.com These assays typically involve a competitive binding format where the unlabeled compound of interest, in this case, this compound acetonide, competes with a radiolabeled ligand for binding to the receptor. merckmillipore.comnih.gov
Studies have consistently shown that this compound acetonide is a potent agonist of the glucocorticoid receptor, exhibiting a high binding affinity. medchemexpress.comdrugbank.comcaymanchem.com In a radioligand binding assay, this compound acetonide demonstrated an IC50 value of 2.0 nM, indicating a strong ability to displace the radiolabeled ligand and bind to the glucocorticoid receptor. caymanchem.com The IC50 value represents the concentration of an inhibitor required to reduce a given biological activity by 50%. giffordbioscience.com
Once this compound acetonide binds to the glucocorticoid receptor in the cytoplasm, the resulting receptor-ligand complex translocates into the cell nucleus. patsnap.comdrugbank.com In the nucleus, this complex binds to glucocorticoid response elements in the promoter regions of target genes, thereby modulating their transcription. patsnap.comdrugbank.com This mechanism is fundamental to the anti-inflammatory and immunosuppressive effects of this compound acetonide. patsnap.comdrugbank.com The binding affinity of a steroid for the glucocorticoid receptor can be influenced by its chemical structure and lipophilicity. nih.gov
Table 5: Glucocorticoid Receptor Binding Profile of this compound Acetonide
| Parameter | Value/Description | Reference |
| Receptor Target | Glucocorticoid Receptor | medchemexpress.comdrugbank.comcaymanchem.com |
| Activity | Agonist | medchemexpress.comcaymanchem.com |
| Binding Affinity (IC50) | 2.0 nM | caymanchem.com |
| Mechanism | Binds to cytoplasmic receptor, translocates to nucleus, modulates gene transcription | patsnap.comdrugbank.com |
Gene expression microarray analysis is a powerful tool used to simultaneously measure the expression levels of thousands of genes to understand the global effects of a compound on a particular cell type. nih.gov Studies utilizing this technology have provided insights into the molecular mechanisms of this compound acetonide in various target cell lines.
In human trabecular meshwork cells, which are relevant to glaucoma, glucocorticoids with similar receptor potency, including by inference this compound acetonide, were found to regulate subsets of both common and unique genes. caymanchem.com This highlights the cell-type-specific effects of glucocorticoid action.
In the context of retinal pigment epithelial (ARPE-19) cells, this compound acetonide has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) at both the mRNA and protein levels. nih.gov This inhibition was found to be mediated through the glucocorticoid receptor, as the effect was prevented by the receptor antagonist RU486. nih.gov This demonstrates a direct link between receptor binding and the regulation of a specific gene involved in angiogenesis. nih.gov
Furthermore, in dental pulp cells (DPCs), this compound acetonide has been shown to up-regulate the expression of genes related to mineralization, such as dentin sialophosphoprotein (DSPP) and Wnt4. nih.govmedchemexpress.com In an inflammatory context induced by LPS, this compound acetonide not only down-regulated the expression of pro-inflammatory genes but also up-regulated the anti-inflammatory gene PPAR-γ and mineralization-related genes. nih.gov These findings from gene expression studies corroborate the phenotypic observations of its anti-inflammatory and pro-mineralizing effects.
Table 6: Gene Expression Modulation by this compound Acetonide in Target Cell Lines
| Cell Line | Gene(s) Affected | Effect | Reference |
| ARPE-19 | Vascular Endothelial Growth Factor (VEGF) | Inhibition of mRNA expression | nih.gov |
| Dental Pulp Cells (DPCs) | Dentin Sialophosphoprotein (DSPP) | Upregulation | nih.govmedchemexpress.com |
| Wnt4 | Upregulation | nih.govmedchemexpress.com | |
| Pro-inflammatory genes (in LPS-stimulated cells) | Downregulation | nih.gov | |
| PPAR-γ (in LPS-stimulated cells) | Upregulation | nih.gov | |
| Mineralization-related genes (in LPS-stimulated cells) | Upregulation | nih.gov |
In Vivo Animal Models
This compound acetonide is a synthetic fluorinated corticosteroid primarily utilized in dermatology to mitigate skin inflammation and alleviate itching. wikipedia.org It is classified as a group V (0.025%) or group VI (0.01%) corticosteroid under United States classification. wikipedia.org While widely used for conditions like eczema and psoriasis, specific preclinical data from in vivo animal models for these inflammatory dermatoses were not detailed in the available research. wikipedia.orgyoutube.com
The efficacy of this compound acetonide (FA) has been evaluated in various animal models of ocular inflammation, particularly for conditions like uveitis and diabetic macular edema (DME). arvojournals.orgmdpi.com
In a rabbit model of severe experimental uveitis, an intravitreal sustained-release FA device was tested for its ability to inhibit ocular inflammation. arvojournals.org Uveitis was induced via an intravitreal injection of tuberculin antigen. arvojournals.org The study found that eyes treated with the FA device were clinically less inflamed than untreated control eyes. arvojournals.org Both tested release rates of the FA device significantly reduced vitreous opacity compared to controls. arvojournals.org Furthermore, a significant difference in anterior chamber flare and vitreous opacity was observed, with the higher release rate device showing greater suppression of inflammation. arvojournals.org
Animal models are crucial for understanding human ocular diseases. Experimental Autoimmune Uveitis (EAU), induced in animals by immunization with retinal antigens, serves as a key model for human endogenous uveitis as both are T-cell mediated diseases targeting the neural retina. nih.gov For anterior uveitis, the endotoxin-induced uveitis (EIU) model is frequently used, triggered by the injection of bacterial lipopolysaccharides (LPS). nih.gov
Pharmacokinetic studies in rabbits for DME have also been conducted. mdpi.com After intravitreal administration of FA implants, vitreous concentrations peaked on day two. mdpi.com These studies help establish the ocular distribution and release profile of the drug in a preclinical setting. mdpi.comnih.gov
Table 1: Efficacy of this compound Acetonide (FA) Device in Rabbit Model of Severe Uveitis
| Outcome Measure | Finding | Significance |
|---|---|---|
| Vitreous Opacity | Both FA device groups showed significant reduction compared to controls. | p<0.04 |
| Anterior Chamber Flare | Significant difference among the three groups (two FA doses and control). | p=0.03 |
Data sourced from a study on a rabbit model of severe uveitis. arvojournals.org
Chemotherapy-Induced Peripheral Neuropathy (CIPN) is a significant side effect of many cancer drugs, characterized by damage to peripheral nerves. nih.govfrontiersin.org Preclinical research has identified this compound acetonide as a potential neuroprotective agent against CIPN caused by paclitaxel (B517696). nih.gov
In a phenotypic drug screening using primary rodent dorsal root ganglion sensory neurons, this compound acetonide was identified as a neuroprotective compound. nih.gov Its efficacy was subsequently demonstrated in a mouse model of paclitaxel-induced peripheral neuropathy. nih.govnih.gov In these animal studies, co-treatment with this compound acetonide protected the sensory intraepidermal fibers, which are commonly degenerated in this condition. nih.govacs.org This neuroprotection was confirmed by significant improvements in clinical symptoms, such as thermal and mechanical withdrawal latency. acs.org
The underlying mechanism for this neuroprotection appears to involve the enhancement of mitochondrial trafficking. acs.org Research showed that this compound acetonide enhances anterograde (from the cell body to the axon) mitochondrial movement in dorsal root ganglion cells, which is a major factor in its neuroprotective effect against paclitaxel-induced neuropathy. acs.org Importantly, studies also confirmed that this compound acetonide does not interfere with the antitumor activity of paclitaxel in different cancer cell lines. nih.gov
Table 2: Findings in a Mouse Model of Paclitaxel-Induced Peripheral Neuropathy
| Parameter Assessed | Effect of this compound Acetonide (FA) Co-treatment |
|---|---|
| Axonal Degeneration | FA cotreatment with paclitaxel prevented axonal degeneration. nih.govacs.org |
| Intraepidermal Nerve Fiber Density | FA increased the density of intraepidermal nerve fibers. acs.org |
Data sourced from in vitro and in vivo mouse models. nih.govacs.org
Preclinical studies have investigated the potential of this compound acetonide in articular cartilage repair, showing it to be a potent synergistic factor for chondrogenesis. nih.gov In a study using human bone marrow-derived mesenchymal stem cells (hBMSCs), this compound acetonide was found to strongly enhance chondrogenic differentiation mediated by Transforming Growth Factor beta 3 (TGF-β3). nih.gov It was shown to increase the levels of collagen type II by over 100-fold compared to dexamethasone, another commonly used corticosteroid. wikipedia.org
The efficacy of this combination was tested in an in vivo full-thickness articular cartilage defect model in the knee joints of immunocompromised mice. nih.gov When hBMSCs treated with both this compound acetonide and TGF-β3 were transplanted into the defects, they completely repaired the articular surface. nih.gov Histological analysis confirmed substantial cartilage repair, evidenced by a smooth articular surface that stained positive for toluidine blue and the presence of collagen II. nih.gov In contrast, control groups showed no significant repair. nih.gov The mechanism involves the enhancement of TGF-β3-induced phosphorylation of Smad2 and Smad3. nih.gov
Table 3: Histological Findings in Mouse Articular Cartilage Defect Model
| Treatment Group | Observation | Outcome |
|---|---|---|
| Control (hBMSCs in basic medium) | No repair of articular cartilage. | Failure |
| TGF-β3 only | A chondrocyte cluster observed below the articular surface, but no repair. | Failure |
| FA + TGF-β3 | Substantial articular cartilage repair with a smooth articular surface. | Success |
Data sourced from an in vivo cartilage defect model in mice. nih.gov
The safety and potential toxicity of this compound acetonide in the eye have been assessed in several animal models. arvojournals.orgfda.gov
A study in transgenic S334ter-4 rats, a model for retinal degeneration, evaluated the neuroprotective properties of low-dose, sustained-release intravitreal this compound acetonide. arvojournals.org The results showed that chronic intravitreal infusion of FA was neuroprotective, preserving retinal morphology and function. arvojournals.org Specifically, eyes treated with a 0.2 μ g/day dose of FA had a significantly higher outer nuclear layer (ONL) thickness compared to control groups. arvojournals.org This treatment also attenuated the reduction in ERG amplitudes, which are a measure of retinal function, and was associated with the suppression of retinal microgliosis, a marker of neuroinflammation. arvojournals.org
In a 9-month study in pigmented rabbits, even after undergoing forced degradation, this compound acetonide did not appear to induce ocular disease or systemic toxicity when placed in the vitreous. fda.gov Other evaluations in rabbit eyes showed no signs of ocular toxicity at the target site, with histological sections of the retina showing no inflammatory cells. nih.govtaylorandfrancis.com
Table 4: Neuroprotective Effects of this compound Acetonide (FA) in S334ter-4 Rats
| Parameter | FA-Treated Group (0.2 μ g/day ) vs. Control | Significance |
|---|---|---|
| Outer Nuclear Layer (ONL) Thickness | 25.8% higher than unoperated controls | P < 0.001 |
| Outer Nuclear Layer (ONL) Thickness | 30.0% higher than inactive implant-implanted eyes | P < 0.001 |
| ERG Amplitude Reduction | 15% attenuation in FA group vs. 50-60% in control groups | P < 0.001 |
Data sourced from a study in a rat model of retinal degeneration. arvojournals.org
Photochemistry and Phototoxicity Research
Research into the photochemical behavior of this compound 16,17-acetonide has shown that the compound is photolabile, meaning it degrades upon exposure to ultraviolet (UV) light. nih.govresearchgate.net
Studies conducted in an aqueous buffer solution demonstrated that this compound acetonide is particularly susceptible to decomposition under UV-B irradiation and, to a lesser extent, under UV-A light. nih.govresearchgate.net After exposure to a 5 J/cm² dose of UV-B light, approximately 80% of the drug decomposes. nih.govresearchgate.net In contrast, exposure to a higher dose of 30 J/cm² of UV-A light results in only about 20% decomposition. nih.govresearchgate.net The photodegradation process is thought to involve the generation of hydroxyl radicals (OH•) which then attack the corticosteroid molecule. nih.gov
Both the parent drug and its photoproducts have been evaluated for phototoxicity. nih.govresearchgate.net These studies found that they can cause photohemolysis (damage to red blood cells in the presence of light) and induce photodamage to proteins and lipids. nih.govresearchgate.net A major mechanism for this phototoxicity, at least under UV-B light, involves the formation of radicals from the breakdown of the drug. nih.govnih.gov Under UV-A light, reactive oxygen species may play a more significant role. nih.gov One of the identified photoproducts, the 17-hydroperoxy derivative, is noted to be highly toxic even in the dark. nih.govresearchgate.net These findings suggest that exposure to sunlight after topical application could lead to a loss of therapeutic activity and potentially light-induced adverse effects. nih.gov
Table 5: Photodecomposition of this compound Acetonide
| UV Light Type | Irradiation Dose | Approximate Decomposition |
|---|---|---|
| UV-B | 5 J/cm² | ~80% |
Data sourced from photoreactivity studies in aqueous buffer. nih.govresearchgate.net
Safety Pharmacology and Toxicology Research
The toxicological profile of this compound has been evaluated through a series of preclinical safety studies to identify potential hazards.
Acute toxicity studies have been conducted to determine the effects of a single high dose of this compound acetonide. The median lethal dose (LD50) after oral administration in rats has been reported to be greater than 4 g/kg. nih.gov For mice, the oral LD50 is also reported as greater than 4,000 mg/kg. nih.gov Subcutaneous administration in mice and rats showed LD50 values of 200 mg/kg and 108 mg/kg, respectively. nih.gov Intraperitoneal administration resulted in LD50 values of 103 mg/kg in mice and 42 mg/kg in rats. nih.gov
Subacute toxicity, which examines the effects of repeated doses over a shorter period, has been investigated in the context of specific applications. For instance, a 24-month ocular toxicity and pharmacokinetic study in rabbits showed that while there was no definable toxicity at a dose of 0.2 µ g/day , higher doses of 0.5 and 1.0 µ g/day were associated with an increased incidence of posterior cortical/capsular cataracts, a known effect of corticosteroids. fda.gov
Table 2: Acute Toxicity of this compound Acetonide
| Species | Route of Administration | LD50 |
|---|---|---|
| Rat | Oral | > 4 g/kg nih.gov |
| Mouse | Oral | > 4,000 mg/kg nih.gov |
| Rat | Subcutaneous | 108 mg/kg nih.gov |
| Mouse | Subcutaneous | 200 mg/kg nih.gov |
| Rat | Intraperitoneal | 42 mg/kg nih.gov |
| Mouse | Intraperitoneal | 103 mg/kg nih.gov |
A standard battery of genotoxicity tests has been performed to assess the potential of this compound acetonide to cause genetic mutations or chromosomal damage. The results from these assays have been consistently negative.
Ames Test: this compound acetonide was found to be not genotoxic in the in vitro Ames test, which uses Salmonella typhimurium and Escherichia coli to detect gene mutations. fda.govnih.gov This indicates that the compound did not induce reverse mutations in these bacterial strains, both with and without metabolic activation. nih.govnih.gov
Mouse Lymphoma TK Assay: In the in vitro mouse lymphoma TK assay, which assesses for gene mutations in mammalian cells, this compound acetonide also produced a negative result. fda.govnih.gov This suggests it does not induce mutations at the thymidine (B127349) kinase locus in mouse lymphoma cells.
Micronucleus Assay: The in vivo mouse bone marrow micronucleus assay was conducted to evaluate the potential for chromosomal damage. This compound acetonide did not show any evidence of genotoxic activity in this test, as it did not induce an increase in micronucleated erythrocytes in the bone marrow of treated mice. fda.govdaikinchemicals.comnih.gov
Table 3: Genotoxicity Assessment of this compound Acetonide
| Assay | System | Result |
|---|---|---|
| Ames Test | In Vitro (Bacterial) | Negative fda.govnih.govnih.gov |
| Mouse Lymphoma TK Assay | In Vitro (Mammalian) | Negative fda.govnih.gov |
| Micronucleus Assay | In Vivo (Mouse) | Negative fda.govdaikinchemicals.comnih.gov |
Carcinogenicity Potential Investigations
Long-term animal studies to definitively determine the carcinogenic potential of this compound acetonide have not been conducted. fda.govfda.gov However, some research has explored its potential role in tumorigenesis. One study investigating the effects of this compound acetonide on mouse skin found that it may possess tumor-promoting activity at certain dose levels, though it did not show tumor-initiating activity. nih.gov In this 24-week study, the application of 10 micrograms of this compound acetonide alone or after a single application of a subcarcinogenic dose of 3-methylcholanthrene (B14862) to mouse skin suggested that this compound acetonide itself might act as a tumor promoter. nih.gov Other glucocorticoids tested, including dexamethasone, hydrocortisone (B1673445), and prednisolone, showed similar, but less potent, effects. nih.gov
While comprehensive carcinogenicity studies are lacking, this compound acetonide has been evaluated for genotoxicity in a standard battery of tests. fda.gov In these assays, the compound did not show evidence of genotoxic activity. fda.gov this compound acetonide was found to be non-genotoxic in both in vitro and in vivo assays. fda.govfda.gov The in vitro tests included the Ames test, which uses S. typhimurium and E. coli, and the mouse lymphoma TK assay. fda.govfda.gov The in vivo assessment was the mouse bone marrow micronucleus assay. fda.govfda.gov
Table 1: Genotoxicity Assays for this compound Acetonide
| Assay Type | Test System | Result | Citation |
| In Vitro | Ames Test (S. typhimurium and E. coli) | Negative | fda.govfda.gov |
| In Vitro | Mouse Lymphoma TK Assay | Negative | fda.govfda.gov |
| In Vivo | Mouse Bone Marrow Micronucleus Assay | Negative | fda.govfda.gov |
Reproductive and Developmental Toxicology Assessments
Adequate and well-controlled animal reproduction studies have not been performed specifically with this compound acetonide. fda.gov However, the class of drugs to which it belongs, corticosteroids, has been demonstrated to be teratogenic in laboratory animals when administered systemically, even at relatively low dosage levels. fda.gov
Limited data from studies on rats and rabbits indicate potential reproductive and developmental toxicity. When this compound acetonide was administered subcutaneously to pregnant rats and rabbits at a maternally toxic dose of 50 µg/kg/day, it resulted in abortion and malformations in a small number of the surviving fetuses. fda.gov Furthermore, specific studies to determine the effect of this compound acetonide on fertility have not been conducted. fda.govfda.gov
Table 2: Reproductive and Developmental Toxicology of this compound Acetonide
| Species | Route of Administration | Key Findings | Citation |
| Rats and Rabbits | Subcutaneous | At maternally toxic doses (50 µg/kg/day), caused abortion and fetal malformations in some survivors. | fda.gov |
Clinical Research Paradigms and Therapeutic Efficacy Excluding Dosage/admin
Research in Inflammatory Skin Disorders
Topical fluocinolone has been the subject of numerous clinical studies for a variety of dermatological conditions. It is considered effective for acute and chronic dermatoses such as atopic dermatitis, psoriasis, eczematous dermatitis, seborrheic dermatitis, and neurodermatitis. drugs.com
Atopic Dermatitis
Clinical trials have demonstrated the efficacy of this compound cream in treating atopic dermatitis. In a double-blind, vehicle-controlled study involving adult patients with atopic dermatitis affecting 2% to 10% of their body surface area, this compound 0.1% cream was found to be significantly more effective than the vehicle cream. nih.gov After two weeks of treatment, both once-daily and twice-daily applications of this compound 0.1% cream resulted in a higher rate of treatment success, defined as lesions being cleared or almost cleared. nih.gov
An investigator-blinded, randomized, split-body study also showed that fluocinonide (B1672898) 0.1% cream produced better clinical results compared to topical tacrolimus (B1663567) 0.1% ointment in patients with eczematous dermatoses, including atopic dermatitis. mdedge.com Furthermore, the safety and efficacy of this compound acetonide 0.01% topical oil have been established for children aged 2 years and older with moderate to severe atopic dermatitis. drugs.com
Table 1: Clinical Trial Results for Fluocinonide 0.1% Cream in Atopic Dermatitis
| Treatment Group | Application Frequency | Treatment Success Rate (Cleared or Almost Cleared) | Statistical Significance vs. Vehicle |
|---|---|---|---|
| Fluocinonide 0.1% Cream | Once Daily | Statistically Superior | p < 0.001 |
| Fluocinonide 0.1% Cream | Twice Daily | Statistically Superior | p < 0.001 |
| Vehicle Cream | Once or Twice Daily | Lower than active treatment | N/A |
Data from a two-week, double-blind, vehicle-controlled study. mdedge.com
Psoriasis
This compound has been shown to be effective in the management of psoriasis, particularly scalp psoriasis. A randomized, double-blind, vehicle-controlled multi-center study evaluated this compound acetonide 0.01% in an oil base for patients with moderate to severe scalp psoriasis. nih.gov After a 21-day treatment period, all signs of psoriasis, including erythema, scaling, and pruritus, showed significant improvement in the this compound acetonide group compared to the vehicle-treated group. nih.govkaya.in Physician global assessments confirmed these findings, with a significantly higher number of patients in the this compound group achieving a good or better improvement from baseline. nih.gov
In another study, a this compound acetonide microemulsion, both alone and in combination with a fractional laser, was evaluated for scalp psoriasis. The combination treatment demonstrated higher efficacy in improving the Psoriasis Scalp Severity Index (PSSI) scores compared to the microemulsion alone. nih.gov Additionally, an investigator-blinded study on psoriasis vulgaris showed that fluocinonide 0.1% cream led to better clinical outcomes compared to a designated emollient cream. mdedge.com
Table 2: Efficacy of this compound Acetonide 0.01% Topical Oil in Scalp Psoriasis
| Outcome Measure | This compound Acetonide Group | Vehicle Group | Key Finding |
|---|---|---|---|
| Improvement in Psoriasis Signs | Significant improvement | Improvement noted | FA group showed significantly greater improvement |
| Physician Global Assessment | Significantly more patients with "good" or "better" improvement | Lower improvement rates | Confirmed superior efficacy of FA |
Based on a 21-day, randomized, double-blind, vehicle-controlled study. nih.gov
Eczematous Dermatitis and Chronic Eczematous External Otitis
This compound acetonide has been investigated for its efficacy in treating eczematous conditions, including otic eczema (eczema of the ear). A randomized, double-blind, placebo-controlled clinical trial assessed a 0.025% this compound acetonide otic solution in patients with otic eczema. nih.gov The study found that patients treated with this compound acetonide showed significantly greater reductions in itching from baseline compared to those who received a placebo. nih.govresearchgate.net Furthermore, there were significant improvements in other signs of otic eczema, such as erythema, edema, and scaling. nih.gov
This compound acetonide oil 0.01% ear drops became the first drug to be approved by the FDA for the treatment of chronic eczematous external otitis. the-hospitalist.orgmdedge.com This approval was based on a clinical trial with 154 patients, which demonstrated that the this compound acetonide ear drops were more effective than a placebo in clearing the dermatitis. the-hospitalist.orgmdedge.com
Table 3: Clinical Trial of this compound Acetonide 0.025% Otic Solution for Otic Eczema
| Outcome Measure | This compound Acetonide Group (n=66) | Placebo Group (n=69) | Statistical Significance |
|---|---|---|---|
| Reduction in Itching (Days 4-8) | Significantly higher reduction | Lower reduction | p-value not specified |
| Reduction in Itching (Days 9-15) | Significantly higher reduction | Lower reduction | p-value not specified |
| Improvement in Otoscopic Signs (Day 8) | Significantly higher improvement | Lower improvement | p-value not specified |
| Improvement in Otoscopic Signs (Day 15) | Significantly higher improvement | Lower improvement | p-value not specified |
Based on a multicenter, randomized, double-blind, parallel-group phase 3 clinical trial. researchgate.net
Neurodermatitis Research
This compound has been found to be effective in the treatment of neurodermatitis. nih.gov A prospective study involving 92 patients with neurodermatitis evaluated the efficacy of a compound this compound acetonide cream combined with oral guaiazulene (B129963) tablets compared to the cream alone. nih.gov After a two-week treatment period, the group receiving the combination therapy showed a significant improvement in skin symptoms and signs, with scores significantly lower than the control group. nih.gov The combination treatment group also experienced a more pronounced reduction in Visual Analog Scale (VAS) scores and skin lesion itching scores. nih.gov
Table 4: Efficacy of Compound this compound Acetonide Cream in Neurodermatitis
| Treatment Group | Key Findings at 2 Weeks |
|---|
| Experimental Group (this compound Cream + Guaiazulene) | - Significant improvement in skin symptoms and signs (P < 0.05 vs. control)
Research in Ocular Inflammatory Diseases
This compound acetonide is also formulated as an intravitreal implant for the treatment of certain ocular inflammatory diseases. nih.gov This sustained-release device delivers the corticosteroid directly to the site of inflammation in the eye. nih.gov
Research has focused on its efficacy in managing non-infectious uveitis affecting the posterior segment (NIU-PS) and diabetic macular edema (DME). nih.govnih.gov
In a multicenter clinical trial for DME, a 0.59 mg this compound acetonide implant was compared to standard of care. arvojournals.orgnih.gov At 36 months, implanted eyes showed significantly less macular edema than control eyes. arvojournals.org A greater percentage of eyes with the implant had no evidence of edema and showed a two-step or greater improvement in retinal thickness at the center of the macula. arvojournals.org Additionally, improvements in diabetic retinopathy scores were greater in the implanted eyes. arvojournals.org Visual acuity improvements of three or more lines were also more frequent in the test eyes. arvojournals.org
For non-infectious uveitis, a meta-analysis of two randomized controlled trials found that the 0.19 mg this compound acetonide implant was effective in preventing the recurrence of uveitis. mdpi.com Real-world evidence supports these findings, showing that the implant leads to a sustained absence or improvement in intraocular inflammation. tandfonline.com Case series of patients with recurrent inflammation due to non-infectious uveitis have also demonstrated reduced recurrence and visual and anatomical improvements after receiving the implant. nih.gov
Table 5: Efficacy of this compound Acetonide Intravitreal Implant in Diabetic Macular Edema (36-Month Results)
| Outcome Measure | This compound Implant Group | Standard of Care (SOC) Group | Statistical Significance |
|---|---|---|---|
| No Evidence of Macular Edema | 58% | 30% | p < 0.001 |
| >2-Step Improvement in Retinal Thickness | 45% | 24% | Not specified |
| >1-Step Improvement in Diabetic Retinopathy Score | 13% | 4% | p < 0.001 |
| ≥3-Line Improvement in Visual Acuity | 28% | 15% | p < 0.05 |
Data from a 3-year multi-center, randomized, controlled clinical trial. arvojournals.org
Table 6: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acitretin (B1665447) |
| Benzyl alcohol |
| Benzyl benzoate |
| Betamethasone (B1666872) |
| Betamethasone dipropionate |
| Budesonide |
| Clobetasol (B30939) |
| Clobetasol propionate (B1217596) |
| Desonide |
| Dexamethasone (B1670325) |
| Ethanol |
| This compound |
| This compound acetonide |
| Fluocinonide |
| Flunisolide |
| Fluticasone furoate |
| Fluticasone propionate |
| Guaiazulene |
| Hydrocortisone (B1673445) |
| Ketoconazole |
| Mometasone (B142194) |
| Tacrolimus |
| Triamcinolone (B434) |
Non-infectious Posterior Segment Uveitis
Non-infectious uveitis affecting the posterior segment (NIU-PS) is a group of inflammatory diseases that can lead to significant visual impairment if not adequately managed. ed.ac.uk Sustained-release intravitreal corticosteroid devices, such as the this compound acetonide (FAc) implant, have emerged as a therapeutic strategy to control inflammation and prevent relapses. nih.gov
Clinical trials have demonstrated the efficacy of this compound acetonide inserts in managing chronic non-infectious posterior uveitis. ed.ac.uk A three-year phase 3 clinical trial involving 129 participants with recurrent NIU-PS showed significantly lower uveitis recurrence rates in the group receiving the this compound acetonide (FA) insert compared to a sham injection. ed.ac.ukmidwesterndoctor.com At the 12-month mark, the recurrence rate was 28% in the FA insert group versus 91% in the sham group, a difference that remained significant at both 24 and 36 months. ed.ac.ukmidwesterndoctor.com Specifically, the recurrence rates at 12, 24, and 36 months were 27.6%, 47.1%, and 56.3% for the FAi treated eyes, respectively, compared to 85.7%, 92.9%, and 92.9% in the sham group. midwesterndoctor.com
Furthermore, eyes treated with the FA insert required fewer adjunctive treatments, including both systemic and local therapies, compared to the sham group. ed.ac.uk Real-world evidence from a systematic review of twelve studies, encompassing 382 patients, aligns with these clinical trial findings, indicating that the 0.19 mg FAc implant is an effective adjunctive maintenance treatment for NIU-PS. nih.govnorthwestern.edu These studies consistently reported reduced mean central retinal thickness for up to 36 months and stable or improved visual acuity. nih.govnorthwestern.edu Intraocular inflammation was persistently absent or improved for as long as 12 months post-implantation. nih.govnorthwestern.edu
Predictors for recurrence in patients with non-infectious posterior uveitis receiving the FA implant have also been investigated. One study found that younger age and the presence of more disease activity, such as vitreous haze, were associated with a higher likelihood of recurrence. taylorandfrancis.com
Table 1: Uveitis Recurrence Rates with this compound Acetonide (FA) Insert vs. Sham
Diabetic Macular Edema (DME)
Diabetic macular edema (DME) is a leading cause of vision loss in individuals with diabetes, characterized by fluid accumulation in the macula. nih.govnih.gov this compound acetonide, delivered via an intravitreal implant, has proven to be an effective therapeutic option, particularly for chronic or recalcitrant cases of DME. nih.gov The FAc implant provides sustained, low-dose delivery of the corticosteroid for up to 36 months, which helps in the long-term management of the disease. nih.gov
The pivotal FAME (this compound Acetonide in Diabetic Macular Edema) trials, which were two parallel phase III studies, demonstrated the long-term efficacy of the FAc implant. These trials showed that a significantly higher percentage of patients with chronic DME treated with the FAc implant achieved an improvement of 15 or more letters in visual acuity at 24 and 36 months compared to a sham injection. Specifically, at 36 months, 34% of patients in the low-dose implant group experienced this level of visual acuity gain, compared to 13.4% in the sham group.
A multi-center clinical trial with a 3-year follow-up reported that 28% of eyes treated with a 0.59mg this compound implant saw a visual acuity improvement of three or more lines, compared to 15% in the standard of care group. Furthermore, 58% of the implanted eyes had no evidence of macular edema at 36 months, versus 30% of eyes receiving standard of care. Real-world studies have corroborated these findings. A retrospective U.S. study found that eyes with a baseline best-corrected visual acuity (BCVA) of less than 65 ETDRS letters gained an average of 11.3 letters by the third year after receiving the FAc implant. Another real-world analysis showed a decrease in the mean frequency of DME-related treatments from 4.9 to 1.5 per year after this compound administration.
In terms of anatomical outcomes, studies have consistently shown a reduction in central macular thickness (CMT). One observational prospective study reported a median change in CMT of -370 and -373.5 microns at 3 and 12 months post-injection, respectively. A retrospective analysis found that the percentage of eyes with a CMT of 300 μm or less increased to 58.7% at 24 months post-implant.
Table 2: Efficacy Outcomes of this compound Acetonide Implant in DME
Research on Intraocular Pressure Management in Ophthalmic Applications
A known consequence of intraocular corticosteroid therapy is the potential for an increase in intraocular pressure (IOP). Research has focused on understanding and managing this effect in patients receiving this compound acetonide implants.
Studies have shown that a notable percentage of patients treated with the FAc implant experience a rise in IOP. In a European multicenter study, 24.4% of patients receiving the FAc implant for chronic diabetic macular edema had a predictable and manageable rise in IOP. The mean IOP increased from 14.7 mmHg at baseline to 16.9 mmHg at 12 months post-implantation. Another study reported that ocular hypertension was observed in 26.7% of cases within the first year of follow-up.
The incidence of IOP elevation requiring treatment varies across studies. One systematic review of real-world evidence for non-infectious uveitis found that up to 38.5% of eyes required either initial or supplemental IOP-lowering medication over a 36-month period. nih.govnorthwestern.edu In a 3-year trial for non-infectious uveitis, 42% of subjects in the FAi group required IOP-lowering drops. midwesterndoctor.com Data from pooled analyses of clinical trials for uveitis indicated that patients receiving the FAI were at a higher risk of developing an IOP increase of 10 mm Hg or an absolute IOP of 30 mm Hg compared to those without the implant.
Research has also identified predictors for IOP elevation. A study on uveitis patients found that younger age, male sex, and phakic lens status were associated with a higher risk of IOP elevation and the need for glaucoma surgery. Another study investigating DME patients found that a mean delta IOP increase of over 24% after a dexamethasone implant was significantly associated with the need for IOP-lowering medications after a subsequent FAc implant.
Investigational Therapeutic Applications
Beyond its established ophthalmic uses, this compound is being explored for its therapeutic potential in other medical fields, including neurology, cardiovascular disease, and regenerative medicine.
Potential in Chemotherapy-Induced Peripheral Neuropathy Prevention
Chemotherapy-induced peripheral neuropathy (CIPN) is a significant and often dose-limiting side effect of certain cancer treatments, such as paclitaxel (B517696). There is currently a lack of effective preventative therapies.
In a preclinical study, this compound acetonide was identified as a neuroprotective compound through a phenotypic drug screening using primary rodent dorsal root ganglion sensory neurons. The study demonstrated that this compound acetonide was effective in a mouse model of paclitaxel-induced peripheral neuropathy. Importantly, it was confirmed in four different cancer cell lines that this compound acetonide does not interfere with the antitumor activity of paclitaxel.
Further research into the mechanism of action suggests that the neuroprotective effects of this compound acetonide in paclitaxel-induced peripheral neuropathy may be linked to its ability to enhance anterograde mitochondrial movement in dorsal root ganglion cells.
Exploration in Atherosclerosis Treatment
Atherosclerosis is a chronic inflammatory disease that is a major cause of cardiovascular events. ed.ac.uk The role of glucocorticoids in atherosclerosis is complex, with studies showing both pro- and anti-atherogenic effects. ed.ac.uk However, recent research has begun to explore the potential of specific glucocorticoids, like this compound acetonide, as targeted anti-inflammatory agents in this context.
A 2018 study investigated for the first time the potential of this compound acetonide (FA) as a protective therapeutic in atherosclerosis, comparing it to dexamethasone. The research, conducted on human THP-1 derived foam cells, which are key in the early stages of atherosclerotic plaque development, found that FA at a concentration of 1 μg/mL significantly improved macrophage survival and reduced lipid accumulation compared to untreated cells. Notably, FA was found to be as effective or even better than dexamethasone in reducing lipid accumulation at the tested therapeutic concentrations. nih.gov
Furthermore, this compound acetonide was shown to substantially decrease the secretion of several inflammatory cytokines, including CD14, M-CSF, MIP-3α, and TNF-α. nih.gov The mechanism of action involves the FA-glucocorticoid receptor complex interacting with NF-κB in the nucleus, thereby blocking its transcriptional activity and reducing the production of pro-inflammatory cytokines that contribute to lipid accumulation. Given the potential for systemic side effects with glucocorticoids, the study proposes the development of localized delivery systems, such as FA-loaded nanocarriers, to target early-stage atherosclerosis.
Bone and Cartilage Regeneration Research
The repair of articular cartilage remains a significant challenge in medicine. Research has identified this compound acetonide as a potent factor in promoting the chondrogenic differentiation of stem cells, suggesting its potential application in cartilage regeneration therapies.
A high-throughput screening study found that this compound acetonide (FA), in combination with transforming growth factor beta 3 (TGF-β3), strongly enhanced the chondrogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs). In a subsequent in vivo study using an immunocompromised mouse model with a cartilage defect in the knee joint, the transplantation of hBMSCs pre-treated with FA and TGF-β3 led to the complete repair of the articular surface.
Analysis of the intracellular pathways revealed that FA enhances the TGF-β3-induced phosphorylation of Smad2 and Smad3. Additionally, FA was found to activate the mTORC1/AKT pathway, which is involved in cell survival and differentiation. A comparative analysis with other glucocorticoids, such as triamcinolone acetonide and dexamethasone, highlighted the unique ability of FA to promote the repair of surgical defects in articular cartilage. These findings suggest that the combination of FA and TGF-β3 could be a powerful inducer of chondrogenesis for regenerative medicine applications.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Aflibercept |
| Atorvastatin |
| Bevacizumab |
| Dexamethasone |
| This compound |
| This compound Acetonide |
| Hydroxychloroquine |
| Iodine |
| Methotrexate |
| Mifepristone (B1683876) |
| Neomycin |
| Nystatin |
| Paclitaxel |
| Prednisolone |
| Ranibizumab |
| Rapamycin (B549165) |
| Triamcinolone Acetonide |
Endodontic Applications and Dental Pulp Regeneration
This compound acetonide, a synthetic glucocorticoid, has demonstrated significant potential in vital pulp therapy, particularly in the context of endodontic applications and dental pulp regeneration. Research has focused on its dual capacity to mitigate inflammation and promote the formation of reparative hard tissue, which are crucial steps for healing injured dental pulp. nih.govnih.gov
In vitro studies have shown that this compound acetonide can exert beneficial effects on human dental pulp cells (HDPCs). nih.govnih.gov It has been observed that low concentrations of this compound acetonide not only are non-toxic to these cells but can also significantly stimulate their proliferation. nih.gov This proliferative effect is crucial for repopulating the damaged pulp space. Furthermore, this compound acetonide has been shown to enhance the synthesis of extracellular matrix components, such as fibronectin and type I collagen, which are essential for tissue repair and creating a scaffold for mineralization. nih.govresearchgate.net
The therapeutic efficacy of this compound acetonide also lies in its ability to induce odontogenic differentiation and mineralization. nih.gov Studies have revealed that it can up-regulate the expression of key mineralization markers. nih.gov This includes early-stage markers like alkaline phosphatase (ALP), as well as middle and late-stage markers such as bone sialoprotein and osteocalcin (B1147995). nih.gov Concurrently, the dentin-specific marker, dentin sialophosphoprotein (DSPP), and Wnt4, a molecule involved in mineralization, are also significantly upregulated in the presence of this compound acetonide. researchgate.netnih.gov This indicates that the compound can actively initiate the mineralization process required for forming a protective dentin bridge over the exposed pulp. nih.gov
Under inflammatory conditions, which often compromise the healing potential of the dental pulp, this compound acetonide has shown the ability to restore the mineralization process. nih.govnih.gov In experimental models using lipopolysaccharide (LPS) to simulate an inflammatory state in dental pulp cells, this compound acetonide demonstrated both anti-inflammatory and osteo-/odonto-inductive effects. nih.govnih.gov It works by inhibiting the pro-inflammatory NF-κB pathway while activating the AP-1 pathway, which is involved in mineralization. nih.gov This dual action allows it to reduce inflammation and concurrently promote the formation of a hard tissue barrier. nih.govnih.gov
When incorporated into a pulp capping material, a formulation of this compound acetonide with calcium hydroxide (B78521) was found to promote cell proliferation and mineralization while decreasing the expression of the inflammatory marker COX-2. tci-thaijo.org In studies comparing this compound acetonide with Mineral Trioxide Aggregate (MTA), another common pulp capping material, this compound acetonide, both alone and in combination with MTA, demonstrated anti-inflammatory properties and improved cell viability in inflamed HDPCs. nih.gov Notably, odontogenic differentiation was particularly enhanced in the group treated with this compound acetonide alone. nih.gov
The following tables summarize key findings from in-vitro studies on the effects of this compound acetonide on human dental pulp cells.
Table 1: Effect of this compound Acetonide on Dental Pulp Cell Proliferation and Matrix Synthesis
| Cell Parameter | Effect of this compound Acetonide | Key Findings | Reference |
| Cell Proliferation | Stimulated | Significantly increased proliferation of Human Dental Pulp Cells (HDPCs). nih.gov Promoted proliferation of the CD146+ subpopulation of DPCs. nih.gov | nih.gov, nih.gov |
| Fibronectin Synthesis | Stimulated | Significantly increased synthesis in HDPCs. nih.gov | nih.gov |
| Type I Collagen Synthesis | Stimulated | Significantly increased synthesis in HDPCs. nih.govscilit.com | nih.gov, scilit.com |
Table 2: Effect of this compound Acetonide on Mineralization and Inflammatory Markers in Dental Pulp Cells
| Marker/Process | Effect of this compound Acetonide | Key Findings | Reference |
| Alkaline Phosphatase (ALP) | Increased Expression | Evidently increased mRNA expression and activity. nih.gov | nih.gov |
| Osteocalcin (OCN) | Increased Expression | Increased expression in this compound acetonide-treated DPCs. nih.gov | nih.gov |
| Bone Sialoprotein (BSP) | Increased Expression | Increased expression in this compound acetonide-treated DPCs. nih.gov | nih.gov |
| Dentin Sialophosphoprotein (DSPP) | Increased Expression | Upregulated in both normal and LPS-stimulated DPCs. nih.govnih.govtci-thaijo.org | nih.gov, nih.gov, tci-thaijo.org |
| Mineralization in Inflamed Cells | Partially Restored | Partially restored mineralization potential of LPS-stimulated DPCs through blockade of the NF-κB pathway and activation of the AP-1 pathway. nih.gov | nih.gov |
| Cyclooxygenase 2 (COX-2) | Decreased Expression | Decreased expression in a pulp capping material containing this compound acetonide. tci-thaijo.org | tci-thaijo.org |
| Interleukin-1 beta (IL-1β) & Interleukin-6 (IL-6) | Decreased Expression | Reduced expression in inflamed HDPCs treated with FA alone or in combination with MTA. nih.gov | nih.gov |
Advanced Delivery Systems and Formulation Research
Intravitreal Sustained-Release Device Development
Sustained-release intravitreal devices have revolutionized the management of chronic ocular inflammatory conditions by delivering fluocinolone acetonide directly to the posterior segment of the eye over extended periods.
Intravitreal devices containing this compound acetonide are designed as non-bioerodable implants that provide long-term, steady-state drug delivery. A notable example is a device constructed as a cylindrical polyimide tube, measuring 3.5 mm in length and 0.37 mm in diameter. nih.gov This implant contains 0.19 mg of this compound acetonide and is engineered to release the drug at an initial rate of 0.25 µ g/day , with a sustained release of approximately 0.2 µ g/day for up to 36 months. eyewiki.orgnih.govresearchgate.net The drug is released slowly from one end of the polyimide cylinder after being injected into the vitreous cavity through a 25-gauge applicator. dovepress.com
Another surgically implanted, non-bioerodable device releases this compound acetonide at a nominal initial rate of 0.6 μ g/day , which then settles to a steady-state release of 0.3–0.4 μ g/day for approximately 30 months. nih.gov The core mechanism of these devices is based on passive diffusion, where the drug moves from the high concentration within the implant to the low concentration environment of the vitreous humor. This design ensures a continuous and stable therapeutic level of the drug directly at the target site. arvojournals.org
The pharmacokinetic profiles of this compound acetonide intravitreal implants have been extensively studied in both animal models and humans, demonstrating sustained drug delivery to the posterior ocular tissues.
In a study using pigmented rabbits, implants were shown to provide relatively constant levels of this compound acetonide in the posterior pole for up to one year. nih.govarvojournals.org For a 0.5 mg and a 2.0 mg implant, vitreous concentrations were relatively constant, with the 2.0 mg implant showing approximately seven- to eight-fold greater concentrations. nih.govarvojournals.org Drug levels were highest in the retina (42-87 ng/g for the 0.5 mg implant and 224-489 ng/g for the 2.0 mg implant) and vitreous (11-18 ng/g and 75-146 ng/g, respectively), compared to the aqueous humor (0.21-1.1 ng/g and 2.6-13.0 ng/g, respectively). nih.govarvojournals.org Importantly, plasma and urine levels were below the lower limit of quantitation, indicating minimal systemic absorption. nih.govarvojournals.org
Another rabbit study evaluating a different implant showed that after administration, this compound acetonide levels peaked in most ocular tissues at day 2 or 8, reached approximate steady-state levels by month 3, and then gradually decreased. nih.gov The elimination half-life in most tissues exceeded 83 days, consistent with concentration-limited sustained release. nih.gov
In human studies, an implant releasing 0.2 µ g/day resulted in steady-state aqueous concentrations of approximately 1 ng/mL over 36 months. arvojournals.org This near-zero-order kinetic profile provides a consistent therapeutic dose over a long duration. arvojournals.org
Table 1: Pharmacokinetic Data of this compound Acetonide Intravitreal Implants in Rabbits
| Implant Strength | Ocular Tissue | Concentration Range (ng/g) | Study Duration |
| 0.5 mg | Vitreous | 11-18 | 1 Year |
| Retina | 42-87 | 1 Year | |
| Aqueous Humor | 0.21-1.1 | 1 Year | |
| 2.0 mg | Vitreous | 75-146 | 1 Year |
| Retina | 224-489 | 1 Year | |
| Aqueous Humor | 2.6-13.0 | 1 Year |
Data sourced from rabbit studies. nih.govarvojournals.org
The efficacy and safety of this compound acetonide intravitreal implants have been validated through rigorous preclinical and clinical evaluations.
Preclinical studies in rabbit models of severe uveitis demonstrated that low-release-rate injectable devices could significantly suppress ocular inflammation. arvojournals.org Devices with release rates of 1.0 µ g/day and 0.6 µ g/day both significantly reduced vitreous opacity compared to controls, with the higher release rate showing greater suppression of anterior chamber flare and vitreous opacity. arvojournals.org These studies confirmed that the injectable devices could be safely implanted and achieve therapeutic vitreous drug concentrations. arvojournals.org
Large-scale, multicenter, randomized clinical trials have established the efficacy of these implants in patients with chronic diabetic macular edema (DME). dovepress.com The FAME (this compound Acetonide in Diabetic Macular Edema) studies showed that after a single injection, a significant proportion of patients experienced improvement in visual acuity over a 36-month period compared to a sham group. eyewiki.orgdovepress.com For instance, at 24 months, 28.7% of patients in the low-dose group had a significant improvement in their vision score compared to 16.2% in the sham group, with sustained benefits observed at 36 months. eyewiki.org Real-world studies have further supported these findings in patients insufficiently responsive to other available therapies. nih.gov
These devices have also been shown to be effective in the management of non-infectious posterior uveitis, reducing the recurrence of inflammatory episodes and decreasing the reliance on systemic corticosteroids. nih.govnih.govsigmaaldrich.com
Topical Microsponge Delivery Systems
For dermatological applications, microsponge technology represents a novel approach to control the release of this compound acetonide, aiming to localize the drug's effect on the skin and reduce systemic absorption. rjptonline.orgglobalresearchonline.net
Researchers have successfully developed this compound acetonide-loaded microsponges using the quasi-emulsion solvent diffusion method. rjptonline.orgrjptonline.org This technique involves dissolving the drug and a polymer, such as Eudragit RS 100, in a solvent system and then dispersing this solution in an aqueous phase to form the porous microspheres. rjptonline.orgglobalresearchonline.netrjptonline.org
The resulting microsponges are characterized as free-flowing, spherical powders. rjptonline.orgrjptonline.org Studies have reported particle sizes ranging between 31.34 and 82.26 µm. rjptonline.orgrjptonline.org Scanning electron microscopy has confirmed the microporous and interconnected nature of these structures. rjptonline.orgresearchgate.net Compatibility studies using Fourier Transform Infrared (FT-IR) spectroscopy and Differential Scanning Calorimetry (DSC) have shown no significant interaction between this compound acetonide and the polymers used in the formulation, ensuring the stability of the entrapped drug. rjptonline.orgnih.gov These microsponges can then be incorporated into conventional topical vehicles like gels for application. rjptonline.orgnih.gov
The primary advantage of the microsponge delivery system is its ability to provide controlled and prolonged drug release. nih.gov The porous structure of the microsponges acts as a reservoir for this compound acetonide, releasing it gradually over time. nih.gov
In vitro release studies have demonstrated that this compound acetonide release from microsponge-loaded gels is significantly slower and more controlled compared to gels containing the free drug. rjptonline.orgrjptonline.org The release kinetics can be influenced by factors such as the drug-to-polymer ratio. nih.gov Some studies suggest that the drug release from these systems can follow zero-order kinetics, indicating a constant release rate over an extended period, potentially up to 12 hours. ap.nic.in This controlled release is intended to maintain the therapeutic effect at the application site while minimizing percutaneous absorption and the risk of systemic side effects. rjptonline.orgglobalresearchonline.net The release mechanism is believed to be diffusion-controlled, where the release medium penetrates the porous matrix of the microsponge, dissolving and releasing the entrapped drug. nih.gov
Enhanced Topical Anti-inflammatory Activity and Reduced Systemic Absorption
The systemic absorption of topical corticosteroids like this compound can lead to undesirable side effects. nih.gov Consequently, research has focused on developing advanced delivery systems that can enhance the drug's local anti-inflammatory effects within the skin while simultaneously reducing its percutaneous absorption into the bloodstream. rjptonline.orgtaylorandfrancis.com These novel formulations aim to control the release of this compound, localizing its activity to the target area. rjptonline.org
Detailed Research Findings
Various advanced formulations have been investigated to achieve these goals, including nanostructured lipid carriers (NLCs), microsponges, microemulsions, and liposomes. These systems are designed to modify the release and penetration characteristics of this compound acetonide.
Nanostructured Lipid Carriers (NLCs)
Nanostructured lipid carriers (NLCs) have been developed to enhance the therapeutic efficacy of this compound and reduce its side effects. mdpi.comresearchgate.net In one study, NLCs were fabricated to co-load this compound (FLU) and acitretin (B1665447) (ACT) for the topical treatment of psoriasis. mdpi.com These NLCs offer advantages such as prolonging drug release and minimizing skin irritation. mdpi.com The physicochemical characteristics of the optimized NLCs were thoroughly evaluated. mdpi.comresearchgate.net
Table 1: Physicochemical Properties of Optimized this compound-Acitretin-Coloaded NLCs
| Parameter | Value | Source |
|---|---|---|
| Particle Size (PS) | 288.2 ± 2.3 nm | mdpi.comresearchgate.net |
| Zeta Potential (ZP) | -34.2 ± 1.0 mV | mdpi.comresearchgate.net |
| Encapsulation Efficiency (%EE) of this compound | 75 ± 1.3% | mdpi.comresearchgate.net |
| Encapsulation Efficiency (%EE) of Acitretin | 81.6 ± 1.1% | mdpi.comresearchgate.net |
An in vitro release study demonstrated the sustained release of this compound from the NLC gel compared to a conventional gel. mdpi.com At a pH of 5.5 (approximating skin pH), the NLC gel released 13.2% of the drug in the first 2 hours and 58.3% over 24 hours. mdpi.com In contrast, the conventional gel released 26.4% in 2 hours and 84.0% over 24 hours. mdpi.com Furthermore, an ex vivo permeation study confirmed minimal permeation of this compound from the NLC gel, indicating a reduced potential for systemic absorption. mdpi.comresearchgate.net
Microsponges
Microsponge delivery systems have been explored as another method to control the release of this compound acetonide to the skin. rjptonline.org The primary goal of entrapping the drug in these microporous microparticles is to reduce percutaneous absorption and associated side effects. rjptonline.orgcapes.gov.br In one study, microsponges were prepared using Eudragit RS 100. rjptonline.org The resulting microsponges were spherical and free-flowing, with particle sizes ranging from 31.34 to 82.26 µm. rjptonline.org When incorporated into a carbopol 934 gel, the microsponge formulation demonstrated controlled drug release while maintaining anti-inflammatory activity comparable to gels containing the free drug. rjptonline.org
Microemulsions
Microemulsions are advanced delivery systems that have been shown to improve the solubility of poorly water-soluble drugs like this compound acetonide. chula.ac.th These systems are composed of an oil phase, a surfactant/co-surfactant mixture, and an aqueous phase, forming nano-sized droplets, typically between 11–15 nm. chula.ac.th Research has shown that this compound acetonide is more stable in microemulsion systems compared to premicroemulsion concentrates. chula.ac.th In a pilot clinical study for scalp psoriasis, a 0.1% this compound acetonide microemulsion, when used in combination with a fractional laser, provided higher efficacy than the microemulsion alone, without any noted topical or systemic side effects. nih.govresearchgate.net This suggests an enhanced localized effect. nih.govresearchgate.net
Liposomes
To achieve a sustained-release profile, a drug delivery system combining cyclodextrin (B1172386) inclusion complexes with multivesicular liposomes (MVLs) has been developed for this compound acetonide. researchgate.netnih.gov MVLs are noted for their ability to encapsulate drugs for controlled release. researchgate.net In this research, this compound acetonide was first complexed with hydroxypropyl-β-cyclodextrin before being incorporated into the MVLs. nih.gov This combined system demonstrated a sustained-release profile over extended periods, highlighting its potential for reducing the frequency of administration and, consequently, the risk of systemic absorption. nih.gov
Comparative Glucocorticoid Research with Fluocinolone
Structure-Activity Relationship Studies
The therapeutic potency of a corticosteroid is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies for fluocinolone acetonide highlight key modifications to the hydrocortisone (B1673445) backbone that dramatically enhance its anti-inflammatory activity.
This compound acetonide is a synthetic hydrocortisone derivative characterized by several critical structural alterations. wikipedia.org The addition of a fluorine atom at position 9-alpha in the steroid nucleus is a common feature in potent corticosteroids, which significantly increases glucocorticoid receptor (GR) affinity and anti-inflammatory effects. wikipedia.org this compound is further distinguished by a second fluorine atom at the 6-alpha position and the formation of a cyclic 16,17-acetonide group with acetone. fda.govnih.gov
The 6-alpha fluorine substitution further potentiates the anti-inflammatory activity. The acetonide group at the C16 and C17 positions, which this compound acetonide shares with triamcinolone (B434) acetonide, increases lipophilicity, aiding in skin penetration and contributing to potency. nih.gov In contrast, dexamethasone (B1670325) possesses a methyl group at the C16 position and a hydroxyl group at C17. nih.gov
These structural modifications give this compound exceptional potency. Research indicates that this compound has approximately 180 times the cellular glucocorticoid receptor activation potency of cortisol. taylorandfrancis.com Its potency is also considerably higher than other common synthetic steroids. taylorandfrancis.com For instance, triamcinolone acetonide is about five times less potent than this compound acetonide. nih.gov This high potency is a direct result of its unique chemical structure, which optimizes its interaction with the glucocorticoid receptor. taylorandfrancis.com
| Compound | Relative Potency (Cortisol = 1) |
|---|---|
| Cortisol | 1 |
| Prednisolone | 9 |
| Dexamethasone | 24 |
| Triamcinolone | 72 |
| This compound | 180 |
Comparative Efficacy and Safety Profiles in Preclinical and Clinical Models
The distinct structural and genomic profiles of this compound, dexamethasone, and triamcinolone translate to different efficacy and safety findings in preclinical and clinical settings.
In a preclinical in vitro study assessing the cytotoxicity of various corticosteroids on retinal cells, this compound acetonide and dexamethasone demonstrated a more favorable safety profile compared to other tested steroids. nih.gov At doses up to 1000 times higher than those observed with drug delivery systems, this compound acetonide showed no cytotoxic effects on human retinal pigment epithelial cells or rat neurosensory retinal cells. nih.gov Dexamethasone also showed a lack of cytotoxicity at high concentrations. nih.gov In contrast, other steroids like betamethasone (B1666872) and loteprednol (B1675157) exhibited significant cytotoxicity at clinically relevant doses, suggesting that this compound acetonide and dexamethasone may be potentially safer alternatives for intravitreal use compared to some other corticosteroids. nih.gov
| Compound | Finding |
|---|---|
| This compound Acetonide | No cytotoxic effect at doses 1000x higher than observed with drug delivery systems. nih.gov |
| Dexamethasone | No decreased cell viability at concentrations up to 5x the clinical dose of free drug injections. nih.gov |
| Triamcinolone Acetonide | Used as a comparator; other steroids (Betamethasone, Loteprednol) showed significant cytotoxicity. nih.gov |
In clinical settings, the efficacy of this compound acetonide has been established for several conditions. For dermatological use, early studies comparing this compound acetonide and triamcinolone acetonide found both to be effective for conditions like psoriasis and eczema. droracle.ainih.gov
More recent and extensive data comes from ophthalmology. The Multicenter Uveitis Steroid Treatment (MUST) trial compared a this compound acetonide intravitreal implant to systemic anti-inflammatory therapy for non-infectious uveitis. nih.gov At the 24-month follow-up, the implant group showed better control of inflammation, with only 12% of patients having active uveitis compared to 29% in the systemic therapy group. nih.gov While visual acuity improvement was not statistically different between the groups, patients with the this compound implant experienced a greater improvement in vision-related quality of life. nih.gov Notably, the implant was more effective at resolving macular edema at the six-month mark. nih.gov The long-acting nature of the this compound implant, which can release the drug for approximately three years, is a key feature derived from the compound's low aqueous solubility. taylorandfrancis.comnih.govresearchgate.net
Challenges, Research Gaps, and Future Directions
Addressing Long-Term Ocular Safety Concerns with Sustained Release Implants
Sustained release intravitreal implants containing fluocinolone acetonide have revolutionized the management of chronic ocular inflammatory conditions such as diabetic macular edema (DME) and non-infectious uveitis. nih.govnih.govmdpi.com These implants are designed to deliver a low, consistent dose of the drug for up to three years, reducing the treatment burden associated with frequent injections. nih.govmdpi.com However, the long-term presence of a foreign body and the continuous release of a potent steroid in the eye raise safety concerns that are a primary focus of ongoing research.
A significant concern with long-term intraocular steroid use is the risk of elevated intraocular pressure (IOP) and the development of glaucoma. nih.govnih.gov Real-world data from studies such as the REALFAc and REACT studies have shown that a notable percentage of patients treated with the 0.19 mg this compound acetonide implant required IOP-lowering medication or experienced a significant increase in IOP. nih.govnih.gov While these events are often manageable, they necessitate careful patient monitoring. nih.gov The risk of cataract formation is another well-documented adverse event associated with long-term intraocular corticosteroid therapy, with a significant number of patients requiring cataract surgery following implantation. nih.gov
The physical properties of the implants themselves also present challenges. Cases of implant dissociation, where the drug pellet separates from the strut, have been reported, with the risk increasing the longer the implant remains in the eye. nih.gov Such events can lead to vision loss, highlighting the need for robust implant design and consideration of implant removal after its therapeutic life. nih.gov
Future research in this area is focused on several key aspects:
Optimizing Implant Design: Developing implants with improved biocompatibility and structural integrity to minimize the risk of dissociation and other device-related complications. This includes exploring new biodegradable polymers that could eliminate the need for surgical removal. nih.govresearchgate.net
Refining Release Kinetics: Fine-tuning the drug release profile to provide the minimum effective dose, thereby potentially reducing the incidence and severity of side effects like IOP elevation. Studies comparing different daily release rates have provided insights into the dose-dependent nature of adverse events. arvojournals.org
Improving Patient Selection: Identifying patients who are most likely to benefit from this compound implants with the lowest risk of adverse events is a critical area of investigation.
| Study/Finding | Key Observation | Reference |
|---|---|---|
| REACT Study | 25.8% of eyes started ocular hypotensive medication for controlling IOP. | nih.gov |
| REACT Study | 16.7% of eyes required cataract surgery. | nih.gov |
| MUST Trial Follow-up | The 9-year cumulative proportion with spontaneous implant dissociation was 33.7%. | nih.gov |
| REALFAc Study | Mean DME duration of 60.3 months, with 50% of eyes gaining ≥5 letters during follow-up. | nih.gov |
Elucidating Mechanisms of Patient Response Variability
A significant challenge in the clinical application of this compound is the observed variability in patient response. Not all patients experience the same degree of therapeutic benefit, and some are more prone to developing adverse effects such as corticosteroid-induced ocular hypertension. researchgate.netnih.gov Elucidating the underlying mechanisms of this variability is a critical research gap that needs to be addressed to enable more personalized treatment strategies.
The mechanisms governing patient response are multifactorial and can be broadly categorized into pharmacokinetic and pharmacodynamic factors. Pharmacokinetic variability influences the amount of drug that reaches the target receptor, while pharmacodynamic variability relates to the subsequent biological response.
Key areas of investigation into the variability of response to this compound include:
Pharmacogenomics: There is substantial evidence suggesting a genetic component to corticosteroid responsiveness, particularly in the context of ocular hypertension. researchgate.netnih.govnih.gov Research is focused on identifying specific genetic polymorphisms that may predict an individual's sensitivity to this compound. For instance, variations in genes encoding the glucocorticoid receptor or proteins involved in aqueous humor outflow dynamics are of significant interest. researchgate.netnih.gov Identifying these genetic markers could allow for the pre-treatment screening of patients who are at a higher risk of developing steroid-related side effects.
Ocular Biomarkers: Studies are exploring the use of ocular biomarkers to predict treatment outcomes. For example, in patients with uveitic macular edema, the anatomical response to a prior dexamethasone (B1670325) implant and the presence of specific features on optical coherence tomography (OCT), such as disorganization of the retinal inner layers (DRIL) and hyperreflective foci (HRF), have been associated with the likelihood of requiring additional treatment after receiving a this compound acetonide implant. nih.gov
Disease-Specific Factors: The underlying pathophysiology of the disease being treated can also influence the response to this compound. For example, in DME, the duration of the condition appears to be a factor, with patients with chronic DME showing a greater visual benefit from the this compound acetonide implant compared to those with non-chronic DME. elsevierpure.com
Future research will likely involve large-scale genome-wide association studies (GWAS) to identify novel genetic variants associated with this compound response and the integration of multi-omics data to build predictive models of treatment efficacy and safety.
Further Investigations into Potential Carcinogenicity and Fertility Impacts
The long-term systemic effects of this compound, particularly its potential carcinogenicity and impact on fertility, represent a significant research gap. Regulatory documents for this compound acetonide intravitreal implants state that long-term animal studies to determine the carcinogenic potential or the effect on fertility have not been conducted. While the systemic absorption of this compound from these implants is low, the chronic nature of the therapy warrants further investigation to definitively establish its long-term safety profile in these areas.
Existing research offers some preliminary insights but also raises questions. One study conducted in 1988 on mouse skin suggested that this compound acetonide may possess tumor-promoting activity at certain dose levels, although it did not show tumor-initiating activity. nih.gov It is important to note that this study was conducted on skin and its relevance to the long-term use of intraocular implants is not clear. Other anti-inflammatory steroids have also been shown to inhibit mouse skin tumor promotion. nih.gov
The lack of comprehensive, long-term studies on carcinogenicity and fertility for this compound, particularly for newer formulations and delivery methods, underscores a critical area for future research. Such studies would be essential to provide a complete understanding of the risk-benefit profile of this widely used corticosteroid, especially for patients requiring chronic or repeated treatment cycles.
Optimization of Bioavailability for Novel Therapeutic Applications (e.g., Neuroprotection)
While this compound is well-established for its anti-inflammatory properties, emerging research is exploring its potential in novel therapeutic areas, most notably neuroprotection. Studies have shown that this compound acetonide can have neuroprotective effects in models of retinal degeneration, preserving retinal cell structure and function. arvojournals.orgarvojournals.org This has opened up the possibility of using this compound to treat a broader range of ocular diseases with a neurodegenerative component.
However, a key challenge in realizing this potential is the optimization of drug bioavailability to the target neural tissues. The physicochemical properties of this compound, such as its lipophilicity, influence its penetration and distribution within the eye. For neuroprotection of the retina, achieving and maintaining therapeutic concentrations of the drug in the outer retinal layers is crucial.
Current research in this area is focused on:
Advanced Drug Delivery Systems: The development of novel drug delivery platforms, such as biodegradable polymer-based implants and nanocarriers, is a promising approach to enhance the bioavailability of this compound to specific ocular tissues. nih.govresearchgate.netmdpi.com These systems can be engineered to provide more precise and sustained drug release, potentially improving therapeutic efficacy while minimizing off-target effects. mdpi.com
Formulation Strategies: Investigating different formulations of this compound to improve its solubility and penetration across ocular barriers is another important avenue of research. For example, co-loading this compound with other agents in nanostructured lipid carriers has been explored to enhance its therapeutic efficacy for topical applications. mdpi.com
Understanding Ocular Pharmacokinetics: Further studies are needed to fully characterize the pharmacokinetic profile of this compound in different ocular compartments following administration via various routes and delivery systems. This knowledge is essential for designing rational dosing regimens for neuroprotective applications.
| Study Model | Key Finding | Reference |
|---|---|---|
| S334-ter-4 Rats (Retinal Degeneration Model) | Chronic intravitreal infusion of this compound acetonide preserved outer nuclear layer cell morphology and ERG a- and b-wave amplitudes. | arvojournals.org |
| Albino RCS Rats (Retinal Degeneration Model) | Chronic intravitreal delivery of this compound acetonide was neuroprotective, preserving outer nuclear layer cell counts and ERG b-wave amplitudes. | arvojournals.org |
Exploration of this compound in Combination Therapies and Drug Repurposing Initiatives
To enhance therapeutic efficacy and address the multifactorial nature of many diseases, the use of this compound in combination with other drugs is an active area of investigation. This approach aims to target different pathological pathways simultaneously, potentially leading to synergistic effects and improved clinical outcomes.
A well-established example of a successful combination therapy is the triple-combination cream containing this compound acetonide, hydroquinone (B1673460), and tretinoin (B1684217) for the treatment of melasma. droracle.aidroracle.ainih.gov In this formulation, this compound acts as an anti-inflammatory agent, hydroquinone inhibits melanin (B1238610) production, and tretinoin enhances skin cell turnover and drug penetration. droracle.aidroracle.ai This combination has been shown to be more effective than monotherapy with any of the individual components. droracle.ai Studies have also explored combining this triple-combination cream with procedures like glycolic acid peels for enhanced results in treating melasma. nih.gov Another topical combination includes this compound acetonide with mometasone (B142194) furoate for melasma, which has shown comparable efficacy with fewer side effects. healthcare-bulletin.co.uk
Beyond dermatology, there is potential for combination therapies in ophthalmology. For instance, combining the anti-inflammatory effects of this compound with anti-angiogenic agents could be a promising strategy for diseases like DME, which involve both inflammatory and vascular components.
Drug repurposing, the process of identifying new uses for existing drugs, is another exciting frontier for this compound research. Given its potent anti-inflammatory and immunomodulatory properties, there is interest in exploring its efficacy in a wider range of inflammatory and autoimmune conditions. For example, its potential to mitigate inflammation and lipid accumulation in foam cells suggests a possible role in atherosclerosis research. nih.govnih.gov
Application of 'Omics' Technologies (Genomics, Proteomics, Metabolomics) to this compound Research
The advent of 'omics' technologies, including genomics, proteomics, and metabolomics, offers powerful tools to gain a deeper and more comprehensive understanding of the molecular mechanisms of this compound action and the basis of patient response variability. nii.ac.jpexplorationpub.comnih.gov These high-throughput approaches allow for the simultaneous analysis of thousands of genes, proteins, or metabolites, providing a systems-level view of the biological effects of the drug.
A key study in this area investigated the transcriptomic and proteomic changes induced by chronic this compound acetonide treatment in mouse skin. nii.ac.jp This research revealed that this compound treatment affected the expression of thousands of genes, with downregulated genes being involved in cell-cycle progression and extracellular matrix organization, and upregulated genes being involved in lipid metabolism. nii.ac.jp Interestingly, only a fraction of these changes at the mRNA level were reflected at the protein level, highlighting the complex post-transcriptional regulation involved in the drug's mechanism of action. nii.ac.jp
The application of 'omics' technologies in this compound research is still in its early stages but holds immense promise for:
Identifying Novel Drug Targets: By elucidating the full spectrum of molecular pathways modulated by this compound, 'omics' studies can help identify new therapeutic targets and potential applications for the drug.
Discovering Biomarkers of Response: Integrating genomic, proteomic, and metabolomic data can lead to the discovery of robust biomarkers that can predict a patient's response to this compound therapy, paving the way for personalized medicine. nih.gov
Understanding Adverse Effects: 'Omics' approaches can provide insights into the molecular mechanisms underlying adverse drug reactions, such as corticosteroid-induced ocular hypertension, which could lead to the development of strategies to mitigate these effects. nih.govresearchgate.net
Investigating Drug Resistance: In conditions where resistance to corticosteroid therapy can develop, 'omics' technologies can be used to identify the molecular signatures associated with resistance, enabling the development of alternative treatment strategies.
Future research will likely see a greater integration of multi-omics data to build comprehensive models of this compound's effects and to translate these findings into clinically actionable insights. nih.govsci-hub.se
Development of Advanced Analytical Methodologies for this compound Detection and Quantification in Biological Matrices
Accurate and sensitive analytical methods for the detection and quantification of this compound in biological matrices are essential for a wide range of research and clinical applications. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. nih.govnumberanalytics.comnumberanalytics.com The development of more advanced analytical methodologies is an ongoing area of focus.
Currently, the most widely used techniques for this compound analysis are based on chromatography coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method that has been validated for the quantification of this compound acetonide in plasma and various ocular tissues, including the vitreous humor. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is another robust method that has been developed for the simultaneous estimation of this compound and other compounds in pharmaceutical formulations like gels and ointments. researchgate.net
Despite the availability of these powerful techniques, there are still challenges and opportunities for improvement:
Enhanced Sensitivity: For applications such as pharmacokinetic studies of low-dose formulations or detection in matrices with very low drug concentrations, there is a continuous need for methods with even higher sensitivity.
Analysis of Metabolites: Developing methods to simultaneously quantify this compound and its metabolites would provide a more complete picture of its disposition in the body.
High-Throughput Analysis: For large-scale clinical studies or screening programs, the development of faster and more automated analytical methods is desirable.
Novel Sample Matrices: Exploring and validating methods for this compound analysis in alternative biological matrices could offer new opportunities for non-invasive monitoring.
Advanced Spectroscopic Techniques: The application of techniques like Fourier-transform infrared (FT-IR) spectroscopy is being explored for the analysis of changes in biological fluids like the vitreous humor over time, which could have applications in forensic toxicology. uj.edu.pl
Q & A
Q. What experimental models are most appropriate for studying Fluocinolone’s anti-inflammatory mechanisms in ocular tissues?
Methodological Answer:
- In vitro models : Use human retinal pigment epithelial (RPE) cell lines to assess cytokine suppression (e.g., TNF-α, IL-6) under controlled conditions. Dose-response curves should quantify potency .
- Ex vivo models : Isolated porcine or murine corneal tissues can evaluate drug penetration and cellular uptake via HPLC-MS .
- Key validation : Compare results across species (e.g., rabbit vs. primate) to address interspecies variability in glucocorticoid receptor binding affinity .
Q. How should researchers design pharmacokinetic studies for this compound acetonide (FAc) implants in chronic ocular conditions?
Methodological Answer:
- Study phases :
- Phase 1 : Measure burst release vs. sustained release profiles using in vitro dissolution testing (e.g., USP apparatus 4) across pH 5.0–7.4 .
- Phase 2 : Use OCT imaging in animal models to correlate drug retention with clinical outcomes (e.g., reduction in macular edema thickness) .
- Data normalization : Account for vitreous humor turnover rates and metabolic clearance differences between diabetic and non-diabetic cohorts .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and clinical outcomes in this compound therapy for diabetic macular edema (DME)?
Methodological Answer:
- Systematic discrepancy analysis :
- Step 1 : Conduct meta-analyses of trials (e.g., FAME Study vs. ILUVIEN Registry) to identify confounding variables (e.g., baseline HbA1c levels, prior anti-VEGF exposure) .
- Step 2 : Use multivariate regression to isolate factors affecting intraocular pressure (IOP) spikes, such as implant placement accuracy or pre-existing glaucoma .
- Mechanistic follow-up : Apply transcriptomics to patient-derived RPE cells to identify pathways (e.g., NF-κB) that may resist glucocorticoid modulation in subpopulations .
Q. What statistical methods are optimal for analyzing long-term safety data of this compound implants, particularly IOP variability?
Methodological Answer:
- Time-series analysis : Use mixed-effects models to track IOP changes post-implantation, incorporating random effects for patient-specific responses and fixed effects for covariates (e.g., age, concurrent therapies) .
- Risk stratification : Apply Kaplan-Meier survival analysis to estimate cumulative incidence of IOP-lowering intervention needs, with Cox proportional hazards models adjusting for baseline risk factors .
Q. How can formulation stability challenges of this compound acetonide in topical creams be addressed in preclinical studies?
Methodological Answer:
- Accelerated stability testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring degradation products via LC-MS. Compare with pharmacopeial standards (e.g., USP monographs) .
- Excipient screening : Use DOE (Design of Experiments) to test combinations of stabilizers (e.g., antioxidants like BHT) and penetration enhancers (e.g., propylene glycol) to optimize shelf-life and bioavailability .
Data Synthesis & Reporting Guidelines
What frameworks are recommended for structuring research questions on this compound’s comparative efficacy vs. other corticosteroids?
Methodological Answer:
- PICOT Framework :
- Population : Patients with chronic non-infectious uveitis.
- Intervention : this compound acetonide 0.59 mg intravitreal implant.
- Comparison : Dexamethasone intravitreal implants or topical prednisolone.
- Outcome : Time to recurrence of inflammation, measured via SUN Working Group criteria.
- Time : 12-month follow-up .
- Data synthesis : Perform network meta-analysis (NMA) to rank treatments by efficacy and safety, using GRADE criteria for evidence certainty .
Q. How should researchers address bias when reconciling real-world evidence (RWE) with RCT data for this compound?
Methodological Answer:
- RWE adjustment : Apply propensity score matching to balance covariates (e.g., disease severity, comorbidities) between registry-based cohorts and RCT arms .
- Sensitivity analysis : Test robustness of conclusions by excluding outliers (e.g., patients with <6 months follow-up) and re-running statistical models .
Tables for Reference
Example data from the ILUVIEN Registry Safety Study
| Parameter | Baseline | 6 Months | 12 Months |
|---|---|---|---|
| Mean VA (logMAR) | 0.68 | 0.52 | 0.48 |
| Mean IOP (mmHg) | 15.2 | 16.8 | 17.1 |
| % Requiring IOP-lowering Rx | 12% | 22% | 28% |
Key Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
